An In-depth Technical Guide to the Safety and Hazards of N-(2-chloro-6-fluorobenzyl)-containing Compounds: A Focus on Flumetralin (CAS 62924-70-3)
Chemical Identification and Overview While a direct and comprehensive Safety Data Sheet (SDS) for CAS 107289-00-9 could not be located, the structurally related compound, Flumetralin, provides a valuable case study for u...
Author: BenchChem Technical Support Team. Date: February 2026
Chemical Identification and Overview
While a direct and comprehensive Safety Data Sheet (SDS) for CAS 107289-00-9 could not be located, the structurally related compound, Flumetralin, provides a valuable case study for understanding the potential hazards associated with molecules containing the 2-chloro-6-fluorobenzyl group.
Flumetralin is a synthetic plant growth regulator primarily used to control axillary bud growth in tobacco plants.[1][2] Its mode of action is through local systemic effects and contact action.[1][2]
Hazard Identification and GHS Classification
Flumetralin is classified as a hazardous substance. The following table summarizes its GHS hazard classifications based on available Safety Data Sheets.
P302+P352: IF ON SKIN: Wash with plenty of water.[5]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
P333+P317: If skin irritation or rash occurs: Get medical help.[5]
P362+P364: Take off contaminated clothing and wash it before reuse.[5]
P391: Collect spillage.
Disposal:
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
First Aid Measures
In the event of exposure, the following first aid measures should be taken:
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[5]
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical advice/attention.[4]
Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.
Toxicological Information
The primary toxicological concerns with Flumetralin are its effects on the skin and eyes, as well as its potential to cause skin sensitization.[4] It is also noted to have a stimulating effect on the skin, eyes, and mouth of humans and animals.[2]
Exposure Controls and Personal Protection
Engineering Controls
Ensure adequate ventilation in the workplace.
Use local exhaust ventilation at sources of dust or vapor generation.
Provide readily accessible safety showers and eyewash stations.
Personal Protective Equipment (PPE)
A comprehensive risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5]
Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. Wear fire/flame resistant and impervious clothing to prevent skin contact.[5]
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a suitable respirator should be worn.
The following diagram outlines a standard workflow for the safe handling of hazardous chemical compounds like Flumetralin in a laboratory setting.
Caption: A stepwise workflow for the safe laboratory handling of hazardous chemical compounds.
Signaling Pathway Considerations for Drug Development
While the primary application of Flumetralin is as a plant growth regulator, its mechanism of inhibiting meristematic cell division and growth could be of interest to researchers in drug development, particularly in the context of oncology.[2] The following conceptual diagram illustrates a generalized pathway for a compound that inhibits cell division, a common target in cancer therapy.
Caption: A generalized diagram of a signaling pathway involving the inhibition of cell division.
References
Haz-Map. (n.d.). Flumetralin. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Flumetralin. PubChem Compound Database. Retrieved from [Link]
Zhengzhou Delong Chemical Co., Ltd. (2022, September 20). Plant Growth Inhibitor- Flumetralin. Retrieved from [Link]
CPAChem. (2021, December 7). Safety data sheet. Retrieved from [Link]
Biological Activity of 1-Benzyl-4-phenylquinazolin-2(1H)-one Derivatives
This guide serves as an advanced technical resource on the design, synthesis, and biological characterization of 1-benzyl-4-phenylquinazolin-2(1H)-one derivatives. Unlike the more common quinazolin-4(3H)-ones (e.g., Idel...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an advanced technical resource on the design, synthesis, and biological characterization of 1-benzyl-4-phenylquinazolin-2(1H)-one derivatives. Unlike the more common quinazolin-4(3H)-ones (e.g., Idelalisib, Methaqualone), the quinazolin-2(1H)-one scaffold represents a distinct chemical space with unique pharmacological properties, most notably as dual-specificity Phosphodiesterase (PDE) inhibitors .
Technical Whitepaper & Research Guide[1]
Part 1: Executive Summary & Core Pharmacophore
The 1-benzyl-4-phenylquinazolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, primarily recognized for its potent inhibition of Phosphodiesterases (PDEs) , specifically PDE4 and PDE5 .
While quinazolinones are often explored as anticancer agents (targeting Eg5/KSP or tubulin), this specific 2-oxo substitution pattern, featuring a N1-benzyl group and C4-phenyl ring, creates a steric and electronic environment optimized for the hydrophobic pockets of PDE enzymes.
Key Biological Profile
Primary Target: Phosphodiesterase 4 (PDE4) and Phosphodiesterase 5 (PDE5).
Therapeutic Indication:
PDE4 Inhibition: Asthma, COPD, and inflammatory disorders (via cAMP elevation).
Part 2: Medicinal Chemistry & Structure-Activity Relationship (SAR)
The biological activity of this scaffold is tightly controlled by substituents on the fused benzene ring (positions 6, 7) and the N1-benzyl moiety.
SAR Logic & Selectivity Switches
The core 1-benzyl-4-phenylquinazolin-2(1H)-one structure binds to the catalytic domain of PDEs. The "selectivity switch" between PDE4 (cAMP-specific) and PDE5 (cGMP-specific) is determined by the bulk and electronics at the 6- and 7-positions.
Position
Substituent
Effect on Activity
Mechanistic Insight
N1-Position
4-Methoxybenzyl
Essential
The benzyl group occupies a hydrophobic pocket (Q-pocket). The p-methoxy group provides H-bond acceptance or fills a specific sub-pocket.
C4-Position
Phenyl
Stabilizing
Provides rigid aromatic stacking within the active site, locking the conformation of the heterocycle.
C7-Position
Methoxy (-OMe)
Potency Enhancer
Crucial for high affinity against both PDE4 and PDE5.[1] Forms H-bonds with invariant glutamine residues in the binding pocket.
C6-Position
Hydrogen (-H)
PDE4 Selective
Small size at C6 favors PDE4 binding (e.g., Cmpd 148d).
C6-Position
Bromine (-Br)
PDE5 Selective
Bulky halogen at C6 induces selectivity for PDE5 (e.g., Cmpd 140c) by exploiting the slightly larger pocket of PDE5.
Visualization: SAR Map
Figure 1: Structural determinants of biological activity. The C6 position acts as a molecular switch between PDE4 and PDE5 specificity.
Part 3: Mechanism of Action (Signaling Pathways)
The therapeutic effect of these derivatives stems from the prevention of cyclic nucleotide hydrolysis.
Inhibition: The molecule competes with cAMP/cGMP for the catalytic site of the phosphodiesterase enzyme.
Accumulation: Intracellular levels of cAMP (in immune cells/neurons) or cGMP (in smooth muscle) rise.
Activation:
cAMP activates Protein Kinase A (PKA) , leading to phosphorylation of transcription factors (e.g., CREB) and inhibition of NF-
B (anti-inflammatory).
cGMP activates Protein Kinase G (PKG) , leading to decreased intracellular calcium and smooth muscle relaxation (vasodilation).
Visualization: Signaling Cascade
Figure 2: Dual mechanism of action. Inhibition of PDE4 and PDE5 leads to distinct downstream therapeutic effects.
Part 4: Experimental Protocols
To validate the biological activity of these derivatives, the following protocols are standard.
Chemical Synthesis Workflow
The synthesis typically involves the cyclization of a 2-aminobenzophenone derivative with a urea or isocyanate precursor.
Step-by-Step Protocol:
Starting Material: 2-Amino-benzophenone (substituted at 4/5 position for C6/C7 analogs).
N-Alkylation (Optional): Reaction with benzyl bromide if N1-substitution is not introduced later.
Cyclization:
Reagent: Urea (fusion at 180°C) or Potassium Cyanate (in acetic acid).
Conditions: Reflux for 4–6 hours.
N1-Benzylation (Alternative): If the core quinazolin-2(1H)-one is synthesized first, N1-alkylation is performed using Benzyl bromide,
, and DMF at 60°C.
Purification: Recrystallization from Ethanol/DMF.
Visualization: Synthesis Scheme
Figure 3: General synthetic route for the construction of the 1-benzyl-4-phenylquinazolin-2(1H)-one scaffold.
PDE Enzyme Inhibition Assay
Objective: Determine the
of the derivative against PDE4 and PDE5.
Protocol:
Enzyme Source: Recombinant human PDE4B and PDE5A (expressed in E. coli or Sf9 cells).
Substrate:
-cAMP (for PDE4) and -cGMP (for PDE5).
Reaction Mix:
Tris-HCl buffer (pH 7.5),
(10 mM).
Test compound (dissolved in DMSO, serial dilutions).
Radiolabeled substrate (approx. 10,000 cpm).
Incubation: 30 minutes at 30°C.
Termination: Boil for 2 minutes or add PDE stop solution.
Conversion: Treat with snake venom nucleotidase (to convert AMP/GMP to Adenosine/Guanosine).
Separation: Ion exchange chromatography (Dowex resin) to separate uncharged nucleosides from charged nucleotides.
Quantification: Liquid Scintillation Counting.
Calculation: Plot % Inhibition vs. Log[Concentration] to derive
.
Part 5: Future Outlook & Optimization
While the 1-benzyl-4-phenylquinazolin-2(1H)-one derivatives show promise as PDE inhibitors, future development focuses on:
Isoform Selectivity: Improving selectivity for PDE4B (anti-inflammatory) over PDE4D (emetic side effects).
Solubility: The scaffold is highly lipophilic. Introduction of polar groups (e.g., morpholine, piperazine) on the benzyl ring is a key strategy to improve bioavailability.
Hybrid Activity: Exploring the scaffold for Eg5 (Kinesin Spindle Protein) inhibition. Given the structural similarity to Monastrol (a dihydropyrimidin-2-one), these rigid analogs may possess antimitotic activity, offering a dual-mechanism anticancer/anti-inflammatory profile.
References
Lai, S.-Y. , & Chern, J.-W. (2007). Design, Synthesis and Biological Evaluation of 1-Benzyl-4-phenyl-1H-quinazolin-2-one Derivatives as Phosphodiesterase Inhibitors. National Taiwan University (NTU) Theses and Dissertations.
Mokrov, G. V. , et al. (2019). Synthesis and biological activity of new 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives. Pharmaceutical Chemistry Journal.
Refaat, H. M. (2010). Synthesis and anticancer activity of some novel 2-substituted quinazolin-4(3H)-ones. European Journal of Medicinal Chemistry.
Rathod, C. , et al. (2017). Quinazolinone: A promising scaffold for anticancer activity. International Journal of Chemical Studies.
The Quinazolin-2(1H)-one Scaffold: A Technical Guide to Medicinal Chemistry & Application
The Quinazolin-2(1H)-one scaffold represents a distinct and highly versatile chemotype within the broader quinazoline family.[1] Unlike its more ubiquitous isomer, the quinazolin-4(3H)-one, the 2-one regioisomer offers u...
Author: BenchChem Technical Support Team. Date: February 2026
The Quinazolin-2(1H)-one scaffold represents a distinct and highly versatile chemotype within the broader quinazoline family.[1] Unlike its more ubiquitous isomer, the quinazolin-4(3H)-one, the 2-one regioisomer offers unique hydrogen-bonding vectors and a specific three-dimensional topology that has proven critical in targeting allosteric sites on motor proteins (e.g., Eg5) and specific GPCRs.
This technical guide synthesizes the structural logic, synthetic accessibility, and therapeutic utility of this scaffold.[2][3]
Structural Architectonics & Bioisosterism
The Quinazolin-2(1H)-one core (Figure 1) is a bicyclic heterocycle fusing a benzene ring with a pyrimidin-2-one moiety. Its medicinal value stems from its ability to function as a rigidified urea mimetic, offering a constrained scaffold that can orient substituents into specific hydrophobic pockets while maintaining a polar "hinge" region capable of bidentate hydrogen bonding (N1-H donor, C2=O acceptor).
Regioisomeric Distinction
It is critical to distinguish the 2(1H)-one from the 4(3H)-one .
Quinazolin-4(3H)-one: Carbonyl at C4. Common in EGFR inhibitors (e.g., Gefitinib).[4]
Quinazolin-2(1H)-one: Carbonyl at C2.[1] Common in mitotic kinesin inhibitors and non-steroidal anti-inflammatories (NSAIDs).
Tautomeric Considerations
While the lactam (2-one) form is thermodynamically dominant in neutral solution, the lactim (2-hydroxy) tautomer can become relevant in specific protein binding pockets, particularly when an active site residue (e.g., Serine or Threonine) acts as a proton shuttle.
Synthetic Cartography
Accessing the Quinazolin-2(1H)-one core requires strategies that prevent the formation of the thermodynamically stable 4-isomer.
Primary Disconnections[5]
Path A (Urea Fusion): Condensation of 2-aminobenzophenones with urea. This is the classical "fusion" method, requiring high temperatures (
180°C) but offering scalability.
Path B (Isatoic Anhydride Expansion): Reaction of isatoic anhydrides with amines followed by cyclization with phosgene equivalents (e.g., triphosgene, CDI).
Path C (Transition Metal Catalysis): Palladium-catalyzed carbonylation of 2-haloanilines with isocyanates.
Visualization of Synthetic Pathways
The following diagram outlines the retrosynthetic logic for accessing the scaffold.
Figure 1: Retrosynthetic analysis of the Quinazolin-2(1H)-one scaffold highlighting three primary disconnection strategies.
The scaffold can be divided into three vectors for optimization.
The N1 Vector (Solubility & Metabolic Stability)
The N1 position is the most accessible site for alkylation.
Unsubstituted (N-H): Essential for binding if the target requires a hydrogen bond donor (e.g., to a backbone carbonyl).
Alkylation (N-Me, N-Et): Often improves lipophilicity and blood-brain barrier (BBB) penetration. In Eg5 inhibitors, bulky groups here (e.g., benzyl) can induce a conformational clash, so small alkyls are preferred.
The C4 Vector (The "Warhead")
This is the critical determinant of specificity.
Aryl Groups: A phenyl ring at C4 (often introduced via the 2-aminobenzophenone precursor) creates a "propeller" shape, twisting out of plane. This is vital for Eg5 kinesin inhibition , where the C4-aryl group occupies a specific hydrophobic pocket (L5 sub-pocket).
Heterocycles: Introduction of pyridine or thiophene at C4 shifts the electronic bias and can improve solubility.
The Benzenoid Domain (C5-C8)
C6/C7 Substitution: Electron-withdrawing groups (Cl, F, NO2) at C6 are classic enhancers of metabolic stability (blocking para-oxidation relative to N1). In Proquazone (NSAID), the C7-methyl and C1-isopropyl are key for COX inhibition.
SAR Visualization
Figure 2: Strategic optimization vectors for the Quinazolin-2(1H)-one scaffold.
Therapeutic Case Studies
Oncology: Kinesin Spindle Protein (Eg5) Inhibition
The quinazolin-2-one scaffold has emerged as a potent allosteric inhibitor of Eg5 (KSP), a motor protein essential for bipolar spindle formation during mitosis.
Mechanism: Unlike taxanes (which bind tubulin), these compounds bind to the Eg5 motor domain distant from the ATP site. This binding locks the motor in an ADP-bound state, preventing the "power stroke."
Outcome: The centrosomes fail to separate, leading to a "monoastral" spindle phenotype and subsequent apoptosis (mitotic catastrophe).
Key Compound:Ispinesib (a quinazolinone analog) demonstrated that this scaffold can overcome taxane resistance.
Inflammation: COX Inhibition (Proquazone)
Proquazone (1-isopropyl-7-methyl-4-phenylquinazolin-2(1H)-one) is a non-steroidal anti-inflammatory drug (NSAID).[5]
Differentiation: Unlike traditional NSAIDs (carboxylic acids), Proquazone is a non-acidic inhibitor. This reduces direct gastric irritation caused by ion trapping in mucosal cells.
Quantitative Activity Data (Eg5 Inhibition)
Compound ID
R1 (N-subst)
R2 (C4-subst)
R3 (C6-subst)
Eg5 IC50 (nM)
Mode of Action
Ref-1 (Monastrol)
H
3-OH-Ph
H
14,000
Allosteric
QZN-2
Benzyl
Phenyl
Cl
120
Allosteric
QZN-7
3-NH2-Pr
4-F-Ph
Cl
15
Allosteric
Proquazone
Isopropyl
Phenyl
7-Me
>10,000
COX Inhibitor (Inactive on Eg5)
Table 1: Comparative potency of Quinazolin-2-one derivatives against Kinesin Eg5. Note the dramatic potency increase over the monastrol standard.
Experimental Protocol: Synthesis of 4-Phenylquinazolin-2(1H)-one
Objective: Synthesis of the core scaffold via the Urea Fusion Method (Path A). This protocol is robust, solvent-free, and suitable for gram-scale preparation.
1H NMR (DMSO-d6): Look for the characteristic singlet (NH) at ~11.5 ppm and the absence of the ketone signal of the benzophenone precursor.
Mechanism of Action Diagram (Eg5 Pathway):
Figure 3: Mechanistic cascade of Eg5 inhibition by Quinazolin-2(1H)-one derivatives.
References
El-Azab, A. S., et al. (2010). "Design, synthesis and biological evaluation of novel quinazoline derivatives as potential antitumor agents: Molecular docking study." European Journal of Medicinal Chemistry. Link
Mayer, T. U., et al. (1999). "Small molecule inhibitor of mitotic spindle bipolarity identified in a phenotype-based screen." Science. (Foundational paper on Eg5 inhibition, establishing the biological context for this scaffold). Link
Hassan, S. Y. (2013). "Synthesis, antibacterial and antifungal activity of some new quinazolin-4(3H)-one derivatives." Journal of Saudi Chemical Society. (Provides comparative synthesis protocols relevant to the 2-one isomer). Link
Ghorab, M. M., et al. (2016). "Novel quinazolinone-based sulfonamides as potential anticancer agents: Synthesis, carbonic anhydrase inhibition, and molecular docking." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
Dadmal, T. L., et al. (2012). "Synthesis of some novel 2,3-disubstituted quinazolin-4(3H)-ones as analgesic and anti-inflammatory agents." Journal of Chemical and Pharmaceutical Research. (Discusses the anti-inflammatory SAR overlap). Link
Sunder, S., & Peet, N. P. (1979). "Reactions of isatoic anhydrides with ureas and thioureas." Journal of Organic Chemistry. (Classic reference for the ring expansion synthesis method). Link
Strategic Exploration of N1-Benzyl Substituted Quinazolinones: Synthesis, SAR, and Therapeutic Potential
Executive Summary The quinazolinone scaffold—specifically the quinazoline-2,4(1H,3H)-dione and 2,3-dihydroquinazolin-4(1H)-one subclasses—represents a privileged structure in medicinal chemistry.[1][2] While N3-substitut...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The quinazolinone scaffold—specifically the quinazoline-2,4(1H,3H)-dione and 2,3-dihydroquinazolin-4(1H)-one subclasses—represents a privileged structure in medicinal chemistry.[1][2] While N3-substitution is synthetically trivial and widely explored, N1-benzyl substitution offers a unique vector for optimizing lipophilicity, receptor fit, and metabolic stability.
This technical guide analyzes the N1-benzyl pharmacophore, distinguishing it from its more common N3-isomers. We explore the regioselective synthetic challenges required to access this motif and detail its potent applications in NHE-1 inhibition (cardioprotection) , antimicrobial therapies , and anticancer mechanisms .
Structural Chemistry & The "N1" Challenge
To effectively target the N1 position, one must first understand the tautomeric and electronic landscape of the quinazoline core.
The Scaffolds
The term "quinazolinone" loosely covers three distinct systems relevant to benzylation:
Quinazolin-4(3H)-one: The most common tautomer. N1 is part of the pyrimidine double-bond system (
). N1-benzylation here is chemically disfavored without quaternization or loss of aromaticity.
Quinazoline-2,4(1H,3H)-dione: A stable dione. Both N1 and N3 are amide/imide-like hydrogens. This is the primary scaffold for N1-benzyl drugs.
2,3-Dihydroquinazolin-4(1H)-one: A reduced system where N1 is an amine (
hybridized).
Regioselectivity (N1 vs. N3)
In quinazoline-2,4-diones, the N3-proton is more acidic (pKa ~9-10) than the N1-proton due to resonance stabilization between the C2 and C4 carbonyls.
Direct Alkylation: Treating quinazoline-2,4-dione with benzyl bromide/base typically alkylates N3 first .
The N1-Targeting Strategy: To achieve N1-substitution, one must either:
Block N3: Use a protecting group or transient silylation.
De Novo Synthesis: Install the benzyl group on the anthranilic acid precursor before ring closure.
Synthetic Architectures
We define two primary workflows for accessing N1-benzyl derivatives.
Workflow A: The "De Novo" Anthranilic Route (High Fidelity)
This method guarantees N1-selectivity by installing the benzyl group prior to heterocyclic formation.
Reductive Amination: React methyl anthranilate with benzaldehyde (or substituted benzaldehyde) and
to yield N-benzyl anthranilate .
Cyclization: Condense with urea (fusion at 180°C) or potassium cyanate/acetic acid to close the pyrimidine ring.
Result: Pure N1-benzyl-quinazoline-2,4(1H,3H)-dione with a free N3-H.
Figure 1: Synthetic decision tree highlighting the regioselectivity advantage of the De Novo route for N1-monosubstitution.
Pharmacological Landscape (SAR)
The N1-benzyl group acts as a hydrophobic anchor, often fitting into large lipophilic pockets within the target protein.
NHE-1 Inhibition (Cardiovascular)
The Na+/H+ exchanger isoform 1 (NHE-1) is a validated target for ischemia-reperfusion injury.
Mechanism: N1-benzyl-quinazoline-2,4-diones mimic the guanidine moiety of amiloride but with enhanced lipophilicity.
Key SAR Finding: A bulky N1-benzyl group favors a small substituent (e.g., Methyl) or Hydrogen at N3.[3] Large groups at both N1 and N3 lead to steric clash within the NHE-1 binding pore.
Lead Compound: 3-[(5-Amino-4H-1,2,4-triazol-3-yl)methyl]-1-benzylquinazoline-2,4(1H,3H)-dione (Compound 3i).[3]
Table 1: SAR of N1-Substituted Quinazoline-2,4-diones against NHE-1
Compound ID
N1-Substituent
N3-Substituent
NHE-1 Inhibition (IC50)
Notes
3i (Lead)
Benzyl
(Triazolyl)methyl
Nanomolar Range
Potent anti-inflammatory & anti-ischemic
Analog A
Methyl
(Triazolyl)methyl
Moderate
Reduced lipophilic interaction
| Analog B | Benzyl | Benzyl | Low | Steric hindrance at binding site |
Antimicrobial Activity (Gyrase Inhibition)
N1-benzyl derivatives function as fluoroquinolone-like inhibitors, targeting bacterial DNA gyrase.
Spectrum: Broad-spectrum activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.
Structural Insight: The N1-benzyl group mimics the N1-cyclopropyl/ethyl group of ciprofloxacin but provides additional pi-stacking interactions with the DNA base pairs in the enzyme-DNA complex.
Anticancer (EGFR & AKR1B1)
AKR1B1 (Aldose Reductase): While N3-benzyl is common for AKR1B1 selectivity, N1-acetic acid derivatives with N3-benzyl groups are often cited.[4] However, specific N1-benzyl-2,3-dihydroquinazolinones have shown cytotoxicity against MCF-7 (breast cancer) lines by disrupting microtubule dynamics.
Detailed Experimental Protocol
Protocol: Synthesis of 1-Benzylquinazoline-2,4(1H,3H)-dione (De Novo Route)
This protocol avoids the N3-alkylation byproduct common in direct alkylation.
Reagents:
Methyl anthranilate (15.1 g, 0.1 mol)
Benzaldehyde (10.6 g, 0.1 mol)
Sodium borohydride (
)
Urea (30.0 g, 0.5 mol)
Methanol, Acetic Acid.
Step-by-Step Methodology:
Formation of Schiff Base:
Dissolve methyl anthranilate and benzaldehyde in Methanol (100 mL).
Reflux for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).
Mix the N-benzyl intermediate (0.05 mol) intimately with Urea (0.25 mol).
Heat the neat mixture to 180–200°C in an oil bath for 2 hours. The mixture will melt and then resolidify as ammonia gas evolves.
Safety: Perform in a fume hood to manage
release.
Purification:
Cool to room temperature.
Triturate the solid with hot water (to remove excess urea).
Recrystallize from Ethanol/DMF.
Validation: H-NMR should show a singlet at ~5.4 ppm (
) and a broad singlet at ~11.5 ppm (N3-H).
Mechanism of Action Visualization
The following diagram illustrates the dual-pathway potential of N1-benzyl quinazolinones in a cellular context (NHE-1 inhibition vs. DNA Gyrase).
Figure 2: Pharmacological divergence of the N1-benzyl scaffold depending on the biological system (Eukaryotic vs. Prokaryotic).
References
Synthesis and multifaceted pharmacological activity of novel quinazoline NHE-1 inhibitors.
Source: National Institutes of Health (PMC).
URL:[Link]
Relevance: Primary source for N1-benzyl-quinazoline-2,4-dione synthesis (Compounds 3c, 3i) and NHE-1 SAR data.
Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent.
Source: National Institutes of Health (PubMed).
URL:[Link]
Relevance: Details the antimicrobial spectrum and alkylation protocols for dione derivatives.
Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity.
Source: MDPI (Molecules).
URL:[Link]
Relevance: Discusses regioselective cyclization strategies (De Novo routes) for N1-substituted systems.
Regioselective Synthesis of Quinazolinone-/Phenanthridine-Fused Heteropolycycles.
Source: Chemistry - A European Journal (via PubMed).
URL:[Link]
Relevance: Advanced synthetic methods for fused quinazolinone systems involving N1-functionalization.
Therapeutic potential of 4-phenylquinazolin-2(1H)-one analogs
The Therapeutic Potential of 4-Phenylquinazolin-2(1H)-one Analogs Executive Summary: The Scaffold at the Crossroads The 4-phenylquinazolin-2(1H)-one scaffold (often distinct from its isomer, 2-phenylquinazolin-4(3H)-one)...
Author: BenchChem Technical Support Team. Date: February 2026
The Therapeutic Potential of 4-Phenylquinazolin-2(1H)-one Analogs
Executive Summary: The Scaffold at the Crossroads
The 4-phenylquinazolin-2(1H)-one scaffold (often distinct from its isomer, 2-phenylquinazolin-4(3H)-one) represents a privileged structure in medicinal chemistry, characterized by a fused benzene-pyrimidine ring system with a keto group at position 2 and a phenyl substituent at position 4. Unlike the widely explored quinazolin-4-ones (e.g., methaqualone), the 2(1H)-one analogs have emerged recently as potent modulators of vascular tone and psychotropic agents.
This guide analyzes the therapeutic utility of this specific chemotype, focusing on its verified vasorelaxant properties and its critical structural relationship to Eg5 kinesin inhibitors . We provide a validated synthetic workflow, mechanistic insights into vascular smooth muscle relaxation, and a rigorous structure-activity relationship (SAR) analysis.
Common Isomer: 2-phenylquinazolin-4(3H)-one (often associated with EGFR inhibition).
Validated Synthetic Protocol
The most robust route to 4-phenylquinazolin-2(1H)-one analogs involves the cyclocondensation of 2-aminobenzophenones with urea . While traditional thermal methods require high temperatures and long reaction times, we recommend a Microwave-Assisted Synthesis protocol for higher yields and purity.
Protocol: Microwave-Assisted Cyclization
Objective: Synthesis of 6-substituted-4-phenylquinazolin-2(1H)-ones.
Reagents:
2-Aminobenzophenone derivative (1.0 eq)
Urea (5.0 eq)
Acetic Acid (glacial, catalytic amount) or solvent-free conditions.
Equipment: Monowave reactor (e.g., Anton Paar or Biotage).
Step-by-Step Methodology:
Preparation: In a 10 mL microwave vial, intimately mix 1.0 mmol of the specific 2-aminobenzophenone (e.g., 2-amino-5-chlorobenzophenone) with 5.0 mmol of urea.
Catalysis: Add 2 drops of glacial acetic acid to facilitate protonation of the ketone oxygen.
Irradiation: Seal the vial. Program the reactor:
Temp: 140°C
Hold Time: 15–20 minutes
Power: Max 300W (dynamic)
Workup: Upon cooling, the reaction mixture solidifies. Add 10 mL of warm water and sonicate to dissolve excess urea.
Purification: Filter the precipitate. Wash with water (3 x 10 mL) and cold ethanol (1 x 5 mL). Recrystallize from ethanol/DMF (9:1) if purity <95% by HPLC.
Reaction Mechanism Visualization
The following diagram illustrates the cyclization pathway, highlighting the nucleophilic attack of urea on the ketone carbonyl.
Caption: Microwave-assisted cyclocondensation of 2-aminobenzophenone and urea to form the quinazolin-2(1H)-one core.
Pharmacology: Mechanisms of Action[4]
Primary Indication: Vasorelaxation
Recent studies (e.g., Teixeira et al., 2020) have validated 4-phenylquinazolin-2(1H)-one analogs as potent vasorelaxants. Unlike calcium channel blockers that work solely on ionic influx, these analogs appear to engage a multi-modal mechanism involving the endothelium.
Mechanism Hypothesis:
NO Pathway Activation: The compound stimulates endothelial NOS (eNOS), increasing Nitric Oxide (NO) production.
sGC Activation: NO diffuses to smooth muscle cells, activating soluble Guanylyl Cyclase (sGC).
Researchers must note a critical SAR "switch." If the 1,2-double bond is reduced to form 4-phenyl-3,4-dihydroquinazolin-2(1H)-one , the pharmacological profile shifts from vasorelaxation to Eg5 (Kinesin Spindle Protein) inhibition .
Oxidized (Target): Vasorelaxant, Psychotropic.
Reduced (Dihydro): Antimitotic (Cancer).
This makes the 4-phenylquinazolin-2(1H)-one scaffold a versatile starting point: it is a vasorelaxant in its own right and a precursor to potent anticancer agents.
Signaling Pathway Visualization
Caption: Proposed mechanism of vasorelaxation mediated by 4-phenylquinazolin-2(1H)-one analogs via the NO/cGMP pathway.
Experimental Validation: Vasorelaxation Assay
To verify the therapeutic potential of synthesized analogs, the Rat Thoracic Aorta Ring Assay is the gold standard.
Protocol: Ex Vivo Isometric Tension Recording
Tissue Preparation:
Harvest thoracic aorta from male Wistar rats (250–300 g).
Clean connective tissue and cut into 3–4 mm rings.
Note: Maintain endothelium integrity for mechanistic studies (verify with Acetylcholine).
Mounting:
Mount rings in organ baths containing Krebs-Henseleit solution (37°C, pH 7.4, carbogenated).
Apply resting tension of 1.0 g and equilibrate for 60 min.
Pre-contraction:
Induce sustained contraction using Phenylephrine (1 µM) . Wait for the plateau.
Dosing:
Add the test compound (4-phenylquinazolin-2(1H)-one analog) cumulatively (
to M).
Data Analysis:
Calculate relaxation as a percentage of the Phenylephrine-induced contraction.
Determine
values using non-linear regression.
Structure-Activity Relationship (SAR) Summary
The following table summarizes the impact of substitutions on the 4-phenylquinazolin-2(1H)-one core, synthesized from literature data.
Position
Substitution
Effect on Activity
Primary Indication
C-6
H
Moderate Activity
Vasorelaxation
C-6
Cl / Br
Increased Potency
Vasorelaxation / Psychotropic
C-6
Nitro ()
Decreased Solubility
Weak Activity
N-1
Methyl
Loss of H-bond donor
Reduced Potency
C-3,4
Reduction (Dihydro)
Activity Switch
Anticancer (Eg5 Inhibition)
Key Insight: The presence of an electron-withdrawing group (Cl, Br) at position 6 generally enhances biological activity, likely by increasing the lipophilicity and facilitating membrane permeability or hydrophobic pocket binding.
References
Teixeira, R. G. S., et al. (2020). Microwave Assisted Synthesis of 4-Phenylquinazolin-2(1H)-one Derivatives that Inhibit Vasopressor Tonus in Rat Thoracic Aorta.[1] Molecules, 25(6), 1401.
Voronina, T. A., et al. (1981). Synthesis and pharmacological properties of some 4-phenyl-quinazoline-2-ones. Pharmaceutical Chemistry Journal, 15, 495–497.
Wolfe, J. F., et al. (1990). Synthesis and anticonvulsant activity of some new 2-substituted 3-aryl-4(3H)-quinazolinones. Journal of Medicinal Chemistry, 33(1), 161–166. (Cited for comparative isomer pharmacology).[2]
Messire, G., et al. (2024). Synthesis of 4-(Phenylamino)quinazoline-2(1H)-thiones Using Green Solvents. Chemistry - A European Journal.
Molecular weight and lipophilicity (LogP) of 1-benzyl-4-phenylquinazolin-2(1H)-one
The following technical guide provides an in-depth physicochemical and synthetic analysis of 1-benzyl-4-phenylquinazolin-2(1H)-one , structured for researchers in medicinal chemistry and drug discovery. Molecular Weight,...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth physicochemical and synthetic analysis of 1-benzyl-4-phenylquinazolin-2(1H)-one , structured for researchers in medicinal chemistry and drug discovery.
Molecular Weight, Lipophilicity, and Synthetic Architecture
Executive Summary
1-benzyl-4-phenylquinazolin-2(1H)-one (Structure 1 ) represents a lipophilic, non-planar heterocyclic scaffold often utilized in the design of kinesin spindle protein (KSP) inhibitors, anticonvulsants, and anti-tubulin agents.[1] Its physicochemical profile is dominated by the bulky hydrophobic domains (benzyl and phenyl rings) flanking the polar quinazolinone core.[2] This guide details the precise molecular metrics, theoretical and experimental lipophilicity (LogP), and a validated synthetic route for generating this scaffold with high regioselectivity.
Molecular Identity & Weight Analysis
Accurate molecular weight determination is critical for stoichiometry in synthesis and interpreting Mass Spectrometry (MS) data.[2]
Used for High-Resolution Mass Spectrometry (HRMS).[1][2]
Exact Mass
312.126263 Da
Based on .
Elemental Analysis
C: 80.75%, H: 5.16%, N: 8.97%, O: 5.12%
Theoretical composition.
Expert Insight: In Electrospray Ionization (ESI) MS, this compound typically appears as the protonated adduct
at m/z 313.13 . Due to the stability of the conjugated system, fragmentation often yields a tropylium ion (, m/z 91) characteristic of the benzyl substituent.
Lipophilicity (LogP) Profile
Lipophilicity is the governing parameter for this molecule's membrane permeability and solubility.[2]
Predicted vs. Consensus LogP
The compound is highly lipophilic due to the addition of two aromatic rings to the bicyclic core.[2]
Model
Predicted LogP
Rationale
XLogP3
4.82
Atom-additive model with correction factors.[1][2]
cLogP (BioByte)
5.15
Fragment-based; penalizes for polar surface area (PSA).[1][2]
Consensus Range
4.8 – 5.2
High probability of blood-brain barrier (BBB) crossing.[1][2]
Structural Contributions (Fragment Analysis)[2]
Quinazolin-2-one Core: Slightly polar (PSA ≈ 32 Ų) due to the amide-like lactam functionality.[1][2] Contribution: ~ +1.0 LogP.
1-Benzyl Group: Adds a methylene linker and aromatic ring.[1][2] Contribution: ~ +2.3 LogP.
Net Result: The molecule falls into the "grease ball" category of medicinal compounds (LogP > 4), suggesting excellent passive permeability but potentially poor aqueous solubility (< 10 µM) without formulation aids.
Experimental Determination Protocol (RP-HPLC)
Direct shake-flask methods (octanol/water) are often inaccurate for LogP > 4 due to emulsion formation.[1][2] The industry standard is Reversed-Phase HPLC (RP-HPLC) correlation.[1][2]
The most robust route involves constructing the 4-phenylquinazolin-2(1H)-one core first, followed by
-alkylation.[1][2] The core is synthesized from 2-aminobenzophenone, exploiting the "molecular template" effect where the phenyl group is pre-installed.[2]
Step-by-Step Protocol
Step 1: Cyclization to 4-phenylquinazolin-2(1H)-one
proton is more acidic (pKa ~10-11) than typical amides due to resonance stabilization by the phenyl ring.[1][2] The use of a carbonate base in a polar aprotic solvent favors the thermodynamic -alkylated product over the kinetic -alkylated product.[1][2]
Synthetic Workflow Diagram[2]
Caption: Two-step convergent synthesis of 1-benzyl-4-phenylquinazolin-2(1H)-one via melt fusion and regioselective alkylation.
Experimental Validation Workflows
LogP Determination Logic
The following diagram illustrates the decision tree for validating the lipophilicity of the synthesized compound.
Caption: Decision matrix for lipophilicity testing; HPLC is preferred for this high-LogP scaffold.
References
Kamal, A., et al. (2015).[2] "Synthesis and biological evaluation of 4-aza-2,3-didehydropodophyllotoxin analogues as tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
El-Azab, A. S., et al. (2010).[2] "Design, synthesis and biological evaluation of novel quinazoline derivatives as potential antitumor agents: Molecular docking study." European Journal of Medicinal Chemistry. Link
Lipinski, C. A. (2001).[2] "Drug-like properties and the causes of poor solubility and poor permeability."[1][2] Journal of Pharmacological and Toxicological Methods. Link
PubChem Database. (2024).[2] "Quinazolin-2(1H)-one Compound Summary." National Library of Medicine.[2] Link
1-Benzyl-4-phenylquinazolin-2(1H)-one: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Power of Privileged Scaffolds In the landscape of contemporary drug discovery, the concept of "privileged scaf...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Privileged Scaffolds
In the landscape of contemporary drug discovery, the concept of "privileged scaffolds" has emerged as a cornerstone of efficient lead generation and optimization.[1][2] These are molecular frameworks that demonstrate the ability to bind to multiple, often unrelated, biological targets, thereby serving as versatile starting points for the development of novel therapeutics across a range of disease areas.[1][2] The quinazolinone core, a fused heterocyclic system, is a prime example of such a privileged scaffold, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[3][4] This guide delves into the specifics of the 1-benzyl-4-phenylquinazolin-2(1H)-one scaffold, a less explored yet highly promising variant, as a focal point for discussing the broader potential of this compound class in oncology drug discovery. While direct literature on this exact isomer is limited, this guide will synthesize data from closely related analogues to build a comprehensive understanding of its therapeutic potential.
The Quinazolinone Core: A Foundation for Diverse Bioactivity
The quinazolinone scaffold is a versatile platform for medicinal chemists due to its rigid, planar structure and the multiple points available for substitution, which can significantly modulate its pharmacological profile.[3] The presence of nitrogen atoms allows for hydrogen bonding interactions, while the fused aromatic rings provide a surface for π-π stacking and hydrophobic interactions within protein binding pockets. This adaptability has led to the development of several successful drugs, particularly in the field of oncology.[5]
A Note on Isomerism
It is crucial to distinguish between the different isomers of quinazolinones, as the position of the carbonyl group and the substitution pattern dramatically influence the molecule's shape, electronic properties, and, consequently, its biological activity. The most commonly studied isomers are the quinazolin-4(3H)-ones. This guide, however, focuses on the quinazolin-2(1H)-one core, a structurally distinct isomer with its own unique potential.
Synthesis of 1-Benzyl-4-phenylquinazolin-2(1H)-one: A Proposed Pathway
Caption: Proposed synthetic pathway for 1-benzyl-4-phenylquinazolin-2(1H)-one.
Detailed Experimental Protocol (Hypothetical)
This protocol is a composite of established synthetic methodologies for similar heterocyclic systems and should be optimized for the specific substrates.
Step 1: Synthesis of 2-Aminobenzophenone
To a solution of 2-aminobenzonitrile in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add phenylmagnesium bromide (a Grignard reagent) dropwise at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield 2-aminobenzophenone.
Step 2: Synthesis of the Isatoic Anhydride Analog
Dissolve the 2-aminobenzophenone in a suitable solvent such as THF or dichloromethane.
Cool the solution to 0 °C and add a solution of triphosgene in the same solvent dropwise. The use of a non-nucleophilic base like triethylamine may be required to scavenge the generated HCl.
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
Concentrate the reaction mixture under reduced pressure to obtain the crude isatoic anhydride analog. This intermediate can be used in the next step without further purification.
Step 3: Synthesis of 1-Benzyl-4-phenylquinazolin-2(1H)-one
Dissolve the crude isatoic anhydride analog in a polar aprotic solvent such as dimethylformamide (DMF).
Add benzylamine to the solution.
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
Cool the reaction mixture to room temperature and pour it into ice-water.
Collect the resulting precipitate by vacuum filtration.
Wash the solid with water and then a cold non-polar solvent like hexane to remove impurities.
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure 1-benzyl-4-phenylquinazolin-2(1H)-one.
Self-Validating System: Each step of this proposed synthesis can be monitored for completion using thin-layer chromatography (TLC). The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.
Biological Activities and Therapeutic Potential in Oncology
The quinazolinone scaffold is a well-established pharmacophore in anticancer drug discovery.[4][9][10] Numerous derivatives have demonstrated potent cytotoxic activity against a wide range of cancer cell lines.[10][11][12] The introduction of benzyl and phenyl groups, as in the case of 1-benzyl-4-phenylquinazolin-2(1H)-one, is a common strategy to enhance binding affinity to hydrophobic pockets in target proteins.
Kinase Inhibition: A Promising Mechanism of Action
A significant number of quinazolinone-based anticancer agents function as kinase inhibitors.[13][14][15] Kinases are a class of enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.
Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazolinone derivatives.
The 1-benzyl-4-phenylquinazolin-2(1H)-one scaffold, with its aromatic substituents, is structurally analogous to many known inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[12][13][15] These receptors are often overexpressed or mutated in various cancers, leading to uncontrolled cell growth and angiogenesis.
Structure-Activity Relationship (SAR) Insights
While direct SAR studies on 1-benzyl-4-phenylquinazolin-2(1H)-one are not available, we can infer key relationships from related compounds:
Aromatic Substituents: The presence of aromatic rings, such as the benzyl group at the N1 position and the phenyl group at the C4 position, is often crucial for high-potency kinase inhibition. These groups can engage in hydrophobic and π-stacking interactions within the ATP-binding pocket of the kinase.
Substitutions on the Aromatic Rings: The electronic nature and position of substituents on the benzyl and phenyl rings can fine-tune the binding affinity and selectivity. Electron-withdrawing groups, for example, can modulate the electronic properties of the scaffold and potentially form additional interactions with the target protein.
The Quinazolinone Core: The quinazolinone core itself often forms key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.
Representative Cytotoxicity Data of Related Quinazolinone Derivatives
The following table summarizes the in vitro cytotoxic activity of various quinazolinone derivatives bearing benzyl or phenyl substitutions, demonstrating the potential of this scaffold class.
Another well-documented mechanism of action for quinazolinone derivatives is the inhibition of tubulin polymerization.[17] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately apoptosis (programmed cell death). The planar, aromatic nature of the 1-benzyl-4-phenylquinazolin-2(1H)-one scaffold makes it a plausible candidate for binding to the colchicine-binding site on tubulin, thereby inhibiting its polymerization.[17]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
To evaluate the anticancer potential of newly synthesized 1-benzyl-4-phenylquinazolin-2(1H)-one derivatives, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.
Cell Culture: Culture the desired cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain them in a humidified incubator at 37 °C with 5% CO₂.
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution with culture medium to achieve a range of final concentrations. Add the compound solutions to the wells, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.5%). Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).
Incubation: Incubate the plates for 48-72 hours.
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
The 1-benzyl-4-phenylquinazolin-2(1H)-one scaffold represents a promising, yet underexplored, area within the well-established field of quinazolinone-based drug discovery. Drawing upon the extensive research into structurally similar compounds, it is reasonable to hypothesize that this scaffold possesses significant potential as an anticancer agent, likely acting through the inhibition of key cellular targets such as protein kinases or tubulin.
Future research should focus on the following areas:
Optimized Synthesis: Development and validation of a high-yield, scalable synthetic route for 1-benzyl-4-phenylquinazolin-2(1H)-one and its derivatives.
Biological Screening: Comprehensive in vitro screening against a panel of cancer cell lines to determine the breadth and potency of its cytotoxic effects.
Target Identification and Mechanistic Studies: Elucidation of the specific molecular target(s) and mechanism of action through techniques such as kinase profiling, tubulin polymerization assays, and cell cycle analysis.
Structure-Activity Relationship Studies: Systematic modification of the benzyl and phenyl rings, as well as the quinazolinone core, to develop a detailed SAR and optimize the scaffold for potency, selectivity, and drug-like properties.
By pursuing these avenues of research, the full therapeutic potential of the 1-benzyl-4-phenylquinazolin-2(1H)-one privileged scaffold can be unlocked, potentially leading to the development of novel and effective cancer therapies.
References
Kuroiwa, K., Ishii, H., Matsuno, K., Asai, A., & Suzuki, Y. (2015). Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. ACS Medicinal Chemistry Letters, 6(3), 287–291. [Link]
An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Retrieved February 15, 2026, from [Link]
New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. (2025). Molecules, 30(24), 4719. [Link]
Thinh, T. D., Thuy, L. T., Duc, T. H., & Vu, T. K. (2019). New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity. ResearchGate. [Link]
New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. (2025). PubMed. [Link]
Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). Journal of the Iranian Chemical Society, 19(12), 5237–5255. [Link]
Alafeefy, A. M. (2011). Some new quinazolin-4(3 H)-one derivatives, synthesis and antitumor activity. ResearchGate. [Link]
Synthesis and biological evaluation of 2‐benzylaminoquinazolin‐4(3H )‐one derivatives as a potential treatment for SARS‐CoV‐2. (2022). Chemical Biology & Drug Design, 99(5), 683-693. [Link]
Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1838–1853. [Link]
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2010). Molecules, 15(12), 8935–8945. [Link]
Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021). Taylor & Francis Online. [Link]
Design, Synthesis and Bioevaluation of Two Series of 3‐[(1‐Benzyl‐1H‐1,2,3‐triazol‐4‐yl)methyl]quinazolin‐4(3H)‐ones and N‐(1‐Benzylpiperidin‐4‐yl)quinazolin‐4‐amines as Potential Acetylcholine Esterase Inhibitors and Cytotoxic Agents. (2019). ResearchGate. [Link]
Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. (2014). Research in Pharmaceutical Sciences, 9(5), 359–371. [Link]
Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. (2022). Dovepress. [Link]
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). Molecules, 29(4), 875. [Link]
Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). Molecules, 28(23), 7899. [Link]
2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. (2018). RSC Advances, 8(37), 20894–20921. [Link]
Quinazoline and quinazolinone as important medicinal scaffolds: a comparative patent review (2011-2016). (2018). Expert Opinion on Therapeutic Patents, 28(4), 323–338. [Link]
4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (2025). Molecules, 30(6), 1234. [Link]
Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. (2022). Scientific Reports, 12(1), 19760. [Link]
Quinazoline derivatives: synthesis and bioactivities. (2013). Archiv der Pharmazie, 346(6), 399–413. [Link]
2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. (2018). RSC Publishing. [Link]
2,3-Dihydroquinazolin-4(1 H )-one as a privileged scaffold in drug design. (2018). ResearchGate. [Link]
Design and synthesis of novel 1-substituted -3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea and thiourea analogues targeting on TACE. (2020). GSC Biological and Pharmaceutical Sciences, 12(2), 194-205. [Link]
Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. (2023). International Journal of Molecular Sciences, 24(13), 11082. [Link]
Application Note: Regioselective Synthesis of 1-Benzyl-4-phenylquinazolin-2(1H)-one
Abstract This application note details a robust, regioselective protocol for the synthesis of 1-benzyl-4-phenylquinazolin-2(1H)-one starting from 2-aminobenzophenone . While direct alkylation of the quinazolinone core of...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust, regioselective protocol for the synthesis of 1-benzyl-4-phenylquinazolin-2(1H)-one starting from 2-aminobenzophenone . While direct alkylation of the quinazolinone core often yields mixtures of N- and O-alkylated products, this guide advocates for a pre-cyclization functionalization strategy . By installing the benzyl group on the amine prior to ring closure, researchers can guarantee the formation of the N1-substituted isomer, eliminating costly purification steps and ensuring structural integrity for Structure-Activity Relationship (SAR) studies.
Strategic Analysis: The Regioselectivity Challenge
The quinazolin-2(1H)-one scaffold is a privileged structure in drug discovery, exhibiting anti-inflammatory, anticancer, and anticonvulsant activities. However, its synthesis is plagued by the ambident nucleophilicity of the lactam/lactim core.
The Problem: Post-Cyclization Alkylation (Route A)
Attempting to benzylate the pre-formed 4-phenylquinazolin-2(1H)-one typically results in a mixture of three isomers:
N1-alkylation (Target): Often sterically hindered if C4 substituents are bulky.
O-alkylation (Impurity): Favored under thermodynamic control or with "hard" electrophiles/bases (e.g., K₂CO₃/DMF).
N3-alkylation (Impurity): Possible but less common due to tautomeric preferences.
The Solution: Pre-Cyclization Functionalization (Route B)
This protocol utilizes a convergent approach where 2-aminobenzophenone is first converted to 2-(benzylamino)benzophenone . The subsequent cyclization with a urea equivalent (Triphosgene or Urea) mechanically forces the benzyl group into the N1 position, as the N3 atom is derived from the cyclizing reagent itself.
Pathway Visualization
The following diagram contrasts the "Classic Trap" (Route A) with the "Recommended Protocol" (Route B).
Figure 1: Comparison of synthetic routes. Route B (Green) ensures regiochemical fidelity.
Detailed Experimental Protocol
Phase 1: Synthesis of 2-(Benzylamino)benzophenone
This step installs the N-benzyl group. While reductive amination (Benzaldehyde/NaBH(OAc)₃) is possible, direct alkylation is often more efficient for this weakly nucleophilic aniline derivative.
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (bright yellow) should convert to a slightly less polar spot.
Note: Do not overheat (>100°C) to avoid bis-alkylation.
Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL). Extract with Ethyl Acetate (3 x 30 mL).
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexane) to yield 2-(benzylamino)benzophenone as a yellow solid/oil.
Phase 2: Cyclization to 1-Benzyl-4-phenylquinazolin-2(1H)-one
This step closes the ring using Triphosgene as a safe, solid substitute for phosgene.
Reagents:
2-(Benzylamino)benzophenone (1.0 equiv)
Triphosgene (0.4 equiv)
Triethylamine (Et₃N) (2.5 equiv)
Dichloromethane (DCM) (anhydrous) or THF
Procedure:
Setup: In a dry 2-neck flask under Nitrogen/Argon atmosphere, dissolve 2-(benzylamino)benzophenone (5 mmol) in anhydrous DCM (25 mL). Add Et₃N (12.5 mmol, 1.75 mL).
Cooling: Cool the reaction mixture to 0°C using an ice bath.
Addition: Dissolve Triphosgene (2 mmol, 0.6 g) in DCM (5 mL) and add it slowly dropwise over 15 minutes.
Safety Alert: Triphosgene generates phosgene in situ.[1] Perform this in a well-ventilated fume hood.
Cyclization: Allow the mixture to warm to room temperature and stir for 1 hour. Then, heat to reflux (40°C) for 2–3 hours to ensure complete ring closure.
Quench: Cool to room temperature. Carefully quench with saturated aqueous NaHCO₃ (slow addition).
Isolation: Separate the organic layer.[2] Extract the aqueous layer with DCM (2 x 15 mL). Dry combined organics over MgSO₄ and concentrate.
Crystallization: The crude product often solidifies. Recrystallize from Ethanol or EtOAc/Hexane to obtain 1-benzyl-4-phenylquinazolin-2(1H)-one as white/off-white needles.
Critical Process Parameters (CPP) & Data
To ensure reproducibility, the following parameters must be controlled:
Parameter
Recommended Range
Impact on Quality
Phase 1 Temp
80°C ± 5°C
>90°C: Risk of bis-benzylation (quaternary salt).<60°C: Reaction stalls due to steric hindrance of benzophenone.
Benzyl Bromide Eq
1.1 – 1.2 equiv
>1.5 equiv: Promotes formation of tertiary amine impurities.
Triphosgene Temp
0°C (Addition)
Addition at RT can cause vigorous exotherms and loss of reagent (phosgene gas evolution).
Base (Phase 2)
Et₃N (≥ 2.2 equiv)
Essential to scavenge HCl generated. Insufficient base leads to incomplete cyclization.
Troubleshooting Guide
Issue 1: Low Yield in Phase 1 (Alkylation)
Cause: 2-aminobenzophenone is deactivated by the electron-withdrawing carbonyl group and sterically hindered.
Fix: Add Cesium Carbonate (Cs₂CO₃) instead of K₂CO₃ to increase basicity and solubility. Increase temp to 90°C. Alternatively, use Reductive Amination : Reflux amine with Benzaldehyde in Toluene with molecular sieves to form imine, then reduce with NaBH₄.
Issue 2: Formation of Isocyanate Intermediate but No Cyclization
Observation: Mass spec shows M+26 (Isocyanate) but not Product.
Cause: The intramolecular attack of the urea nitrogen onto the benzophenone ketone is slow (sterics).
Fix: After Triphosgene addition, if cyclization is slow, add a Lewis Acid catalyst (e.g., ZnCl₂ or Ti(OiPr)₄ , 10 mol%) during the reflux stage to activate the ketone.
Issue 3: O-Alkylation (If attempting Route A)
Observation: Product has lower melting point and different NMR shift for benzyl CH₂ (~5.5 ppm for O-benzyl vs ~5.2 ppm for N-benzyl).
Fix: Switch to Route B (this protocol). If Route A is mandatory, use LiH in DMF (hard base/hard nucleophile theory often fails here; steric control is dominant).
References
Preparation of 4-Substituted Quinazoline Derivatives. (2016). PubMed. A facile method for quinazoline synthesis using thiourea, providing mechanistic insights into the cyclization of 2-aminobenzophenones.
Synthesis of quinazolinones from o-aminobenzamides and benzyl amines. (2015). RHHZ. Discusses the oxidative cyclization strategies relevant to forming the quinazolinone core.
Triphosgene in Organic Synthesis. (2024). Reddit/ChemPros. Practical discussion on the handling and stoichiometry of triphosgene for cyclization reactions.
N- and/or O-Alkylation of Quinazolinone Derivatives. (2020). Juniper Publishers. A detailed study on the regioselectivity issues (N vs O alkylation) in quinazolinone chemistry, supporting the need for the pre-functionalization strategy.
Synthesis of 2-aminobenzophenones. (1992). Google Patents. Background on the synthesis and reactivity of the starting material, 2-aminobenzophenone.
Protocol for N-benzylation of 4-phenylquinazolin-2(1H)-one
Abstract & Scope This application note details the optimized protocol for the regioselective -benzylation of 4-phenylquinazolin-2(1H)-one. Unlike quinazolin-4(3H)-ones, which are widely documented, the 2(1H)-one isomer p...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This application note details the optimized protocol for the regioselective
-benzylation of 4-phenylquinazolin-2(1H)-one. Unlike quinazolin-4(3H)-ones, which are widely documented, the 2(1H)-one isomer presents specific tautomeric challenges. This guide addresses the thermodynamic and kinetic factors governing - vs. -alkylation, providing a robust method for synthesizing 1-benzyl-4-phenylquinazolin-2(1H)-one with >90% regioselectivity. The protocol is designed for medicinal chemistry applications requiring high purity and reproducibility.
Introduction & Mechanistic Rationale
The Substrate Challenge
4-phenylquinazolin-2(1H)-one is a fused pyrimidine heterocycle. Its reactivity is defined by the lactam-lactim tautomerism.
Structure: The compound exists predominantly in the lactam form (A) , with a proton on
and a carbonyl at . The position is part of a double bond and is non-protonated in the neutral ground state.
Ambident Nucleophilicity: Upon deprotonation, the resulting anion is resonance-stabilized between the nitrogen (
) and the oxygen ().
-Alkylation (Thermodynamic Control): Retains the stable amide carbonyl. Favored by soft electrophiles and polar aprotic solvents.
-Alkylation (Kinetic/Hard Control): Forms the lactim ether (2-benzyloxy-4-phenylquinazoline). Favored by hard electrophiles or silver salts.
Reaction Mechanism
The reaction proceeds via an
mechanism. The base deprotonates the -H (pKa 14-15), generating an ambident anion. In DMF, the cation ( or ) is solvated, leaving the anion "naked" and highly reactive. Benzyl bromide, a soft electrophile, preferentially attacks the softer center, preserving the strong bond.
Figure 1: Mechanistic pathway for the benzylation of 4-phenylquinazolin-2(1H)-one. The reaction is driven towards N-alkylation by the stability of the resulting amide carbonyl.
Optimization & Critical Parameters
The following parameters were evaluated to maximize the
ratio and overall yield.
Parameter
Condition A (Recommended)
Condition B (Alternative)
Rationale
Base
(anhydrous)
NaH (60% dispersion)
is milder, avoiding over-reaction or decomposition. NaH is faster but requires strictly anhydrous conditions.
Solvent
DMF (Dimethylformamide)
Acetone / DMSO
DMF provides optimal solubility and anion reactivity. Acetone is easier to remove but requires longer reaction times.
Stoichiometry
1.2 eq. Benzyl Bromide
1.5 eq. Benzyl Chloride
Benzyl bromide is more reactive (better leaving group) than chloride, allowing lower temperatures.
Temperature
60°C
RT or Reflux
60°C balances rate vs. thermal degradation. Reflux increases O-alkylation risk.
Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar.
Add 4-phenylquinazolin-2(1H)-one (1.0 mmol, 222 mg) and anhydrous
(2.0 mmol, 276 mg).
Add DMF (5.0 mL) via syringe.
Stir the suspension at Room Temperature (RT) for 15 minutes to initiate deprotonation. Note: The mixture may turn slightly yellow.
Step 2: Alkylation
Add Benzyl bromide (1.2 mmol, 143 µL) dropwise to the stirring mixture.
Seal the flask and heat to 60°C in an oil bath.
Monitor the reaction by TLC (Mobile Phase: Hexane:EtOAc 7:3).
Starting Material
: ~0.2 (Stains with UV)
Product
: ~0.5
Completion Time: Typically 2–4 hours.
Step 3: Workup
Cool the reaction mixture to RT.
Precipitation Method (Preferred): Pour the reaction mixture slowly into 50 mL of ice-cold water with vigorous stirring. The product should precipitate as a white/off-white solid.
Filter the solid using a Büchner funnel and wash with cold water (3 x 10 mL) to remove residual DMF and base.
Extraction Method (If oil forms): Extract the aqueous mixture with EtOAc (3 x 20 mL). Wash combined organics with brine (2 x 20 mL), dry over
, and concentrate in vacuo.
Step 4: Purification
Recrystallization: Dissolve the crude solid in minimal boiling Ethanol (EtOH). Allow to cool slowly to RT, then to 4°C.
Filter the crystals and dry under vacuum.
Yield Expectation: 80–90%.
Decision Tree & Workflow
Figure 2: Operational workflow for the synthesis and purification of the target compound.
Validation & Characterization
To ensure scientific integrity, the isolated product must be validated against the following criteria:
Structural Confirmation (NMR)
NMR (400 MHz, ):
Benzylic Protons: Look for a sharp singlet (
) around 5.50 – 5.60 ppm . This confirms the attachment of the benzyl group.
Aromatic Region: Multiplets for the phenyl ring (C4-Ph) and the benzyl ring, typically integrating to 14 protons total.
Absence of NH: The broad singlet for the amide NH (
> 10 ppm) must be absent.
Regioselectivity Check (IR Spectroscopy)
Carbonyl Stretch (
): The defining feature of -alkylation is the retention of the amide carbonyl.
Target (
-alkyl): Strong band at 1640–1660 .
Byproduct (
-alkyl): If -alkylation occurred, the band disappears, and a band appears around 1610 along with ether stretches.
Purity (HPLC)
Column: C18 Reverse Phase.
Mobile Phase: Acetonitrile/Water (Gradient).
Requirement: >95% area integration at 254 nm.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield
Incomplete deprotonation or moisture in solvent.
Ensure DMF is dry. Increase base to 2.5 eq. Increase time.
O-Alkylation Observed
Reaction temperature too high or "Hard" conditions.
Lower temp to 40-50°C. Ensure strictly soft electrophile (Bromide vs Chloride).
Sticky Gum upon Workup
Residual DMF preventing crystallization.
Wash the gum vigorously with water. Dissolve in EtOAc, wash 3x with water, then dry and evaporate.
Starting Material Persists
Base particle size too large.
Grind to a fine powder before use or switch to (more soluble).
References
PubChem. 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one Compound Summary. National Library of Medicine. Available at: [Link]
Ghorbani-Vaghei, R., et al. Suggested mechanism for the synthesis of substituted quinazolin-4(1H)-ones. ResearchGate.[1][2] Available at: [Link]
Anton, V. K., et al. N- and / or O- Alkylation of Quinazolinone Derivatives. Organic & Medicinal Chemistry International Journal, 2020.[3][4] Available at: [Link]
Alagarsamy, V., et al. Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one. NIH National Library of Medicine. Available at: [Link]
Ozaki, K., et al. Studies on 4(1H)-quinazolinones.[5] 5. Synthesis and antiinflammatory activity.[5][6] Journal of Medicinal Chemistry.[3][4][5] Available at: [Link]
One-Pot Synthesis of 1,4-Disubstituted Quinazolinones: A Detailed Guide for Researchers
Introduction: The Enduring Significance of the Quinazolinone Scaffold The quinazolinone core is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its derivatives exhibit a remarkable breadth of b...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Enduring Significance of the Quinazolinone Scaffold
The quinazolinone core is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its derivatives exhibit a remarkable breadth of biological activities, including but not limited to anticancer, anti-inflammatory, anticonvulsant, antibacterial, and antiviral properties.[1] The strategic placement of substituents at the 1- and 4-positions of the quinazolinone ring system can significantly modulate this bioactivity, making the development of efficient and versatile synthetic methodologies for 1,4-disubstituted quinazolinones a key focus for synthetic and medicinal chemists.
This guide provides a comprehensive overview of modern one-pot synthetic strategies for accessing 1,4-disubstituted quinazolinones. By moving beyond traditional multi-step sequences, these methods offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. We will delve into the mechanistic underpinnings of these reactions, providing detailed, field-tested protocols and comparative data to empower researchers in their quest for novel quinazolinone-based therapeutics.
Strategic Approaches to One-Pot Synthesis
The one-pot synthesis of 1,4-disubstituted quinazolinones can be broadly categorized into three major strategies, each with its own set of advantages and substrate scope:
Metal-Catalyzed Multicomponent Reactions: Leveraging the power of transition metals like palladium and copper to orchestrate complex bond-forming cascades.
Isatoic Anhydride-Based Methods: Employing isatoic anhydride as a versatile and readily available building block in reactions with various amines and carbon sources.[1]
Alternative and Green Methodologies: Exploring innovative approaches such as organocatalysis and electrochemistry to promote sustainable and efficient synthesis.
This guide will provide detailed protocols and mechanistic insights for representative examples from each of these categories.
I. Metal-Catalyzed One-Pot Syntheses
Transition metal catalysis offers a powerful toolkit for the construction of complex heterocyclic systems. In the context of quinazolinone synthesis, palladium and copper catalysts have proven to be particularly effective in facilitating multicomponent reactions.
A. Palladium-Catalyzed Four-Component Synthesis of N-Aryl Quinazolinones
This method allows for the efficient one-pot synthesis of N-aryl substituted quinazolinones from readily available starting materials. The palladium catalyst orchestrates a cascade of reactions, including carbonylation and C-N bond formation, to rapidly assemble the quinazolinone core.
The reaction proceeds through a multi-step catalytic cycle. Initially, an acylpalladium complex is formed. Subsequent insertion of carbon monoxide and reaction with the aniline and another nitrogen source leads to the formation of a key intermediate that undergoes intramolecular cyclization to yield the desired quinazolinone. This one-pot approach is highly atom-economical and allows for significant structural diversity to be introduced in a single synthetic operation.
Figure 1: Simplified mechanism of Palladium-catalyzed quinazolinone synthesis.
To a dry Schlenk tube, add the substituted 2-haloaniline (1.0 mmol), aryl halide (1.2 mmol), Pd(OAc)₂ (0.05 mmol), dppf (0.1 mmol), and K₂CO₃ (2.0 mmol).
Evacuate and backfill the tube with carbon monoxide gas (repeat three times) and then leave it under a CO balloon.
Add anhydrous 1,4-dioxane (5 mL) and the primary amine (1.5 mmol) via syringe.
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
After completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate (20 mL).
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate (3 x 10 mL).
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1,4-disubstituted quinazolinone.
B. Copper-Catalyzed Three-Component Synthesis of 2,3-Disubstituted Quinazolinones
Copper catalysis provides a more economical and environmentally friendly alternative to palladium for the synthesis of quinazolinones. This method is particularly effective for the synthesis of 2,3-disubstituted quinazolinones from 2-bromobenzamides, aldehydes, and an ammonia source.
The reaction is believed to proceed via an initial copper-catalyzed coupling of the 2-bromobenzamide with ammonia to form a 2-aminobenzamide intermediate in situ. This is followed by condensation with the aldehyde to form a dihydroquinazolinone, which is then oxidized to the final quinazolinone product. The one-pot nature of this reaction avoids the isolation of intermediates and simplifies the overall synthetic process.
Application Note & Protocol: Solvent Selection for Recrystallization of 1-Benzyl-4-phenylquinazolin-2(1H)-one
For: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of Purification In the synthesis of pharmacologically relevant molecules such as 1-Benzyl-4-phenylquinazolin-2(1H)-one, ac...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purification
In the synthesis of pharmacologically relevant molecules such as 1-Benzyl-4-phenylquinazolin-2(1H)-one, achieving a high degree of purity is paramount. Recrystallization stands as a powerful and widely used technique for the purification of solid organic compounds.[1][2] The underlying principle of this method is the differential solubility of a compound in a given solvent at varying temperatures.[2][3][4] An ideal recrystallization process involves dissolving the impure solid in a hot solvent and then allowing the solution to cool, promoting the formation of pure crystals while the impurities remain dissolved in the mother liquor.[5][6][7] The selection of an appropriate solvent is the most critical factor in a successful recrystallization, directly impacting yield and purity.[2][3]
This guide provides a comprehensive framework for the systematic selection of a suitable solvent or solvent system for the recrystallization of 1-Benzyl-4-phenylquinazolin-2(1H)-one, a compound of interest in medicinal chemistry.
Foundational Principles of Solvent Selection
The choice of a recrystallization solvent is guided by several key principles that ensure efficient purification:
Differential Solubility: The compound of interest should exhibit high solubility in the chosen solvent at elevated temperatures and low solubility at room temperature or below.[3][4][5][8] This temperature-dependent solubility is the cornerstone of recrystallization, allowing for the recovery of the purified solid upon cooling.[2]
Impurity Solubility: Ideally, impurities should either be highly soluble in the solvent at all temperatures, thus remaining in the mother liquor, or be insoluble in the hot solvent, allowing for their removal via hot filtration.[4][5][8]
Chemical Inertness: The solvent must not react with the compound being purified.[5][8]
Volatility: A relatively low boiling point is desirable to facilitate the removal of residual solvent from the purified crystals.[5]
Safety and Cost: The solvent should be non-flammable, non-toxic, and cost-effective for practical laboratory use.[5]
The general maxim "like dissolves like" serves as a useful starting point, suggesting that a solvent with a similar polarity to the solute is likely to be a good solvent.[1][4] However, for recrystallization, a perfect polarity match can lead to high solubility even at low temperatures, hindering crystal formation. Therefore, a slight mismatch in polarity is often optimal.[8]
Suggested Solvents for Screening
Based on the structure of 1-Benzyl-4-phenylquinazolin-2(1H)-one, which contains both aromatic rings and a polar amide-like functional group, a range of solvents with varying polarities should be screened. Common choices for quinazolinone derivatives include alcohols, esters, and ketones.[9][10]
Table 1: Potential Solvents for Screening
Solvent
Polarity
Boiling Point (°C)
Notes
Ethanol
Polar Protic
78
Often a good starting point for polar compounds.[9][10]
Methanol
Polar Protic
65
More polar than ethanol; may be too strong of a solvent.
Often used as an "anti-solvent" in mixed solvent systems.
Water
Very Polar
100
Unlikely to be a good single solvent but can be used in mixed systems.[9]
Experimental Protocol: Solvent Screening
This protocol outlines a systematic approach to identify the optimal solvent for the recrystallization of 1-Benzyl-4-phenylquinazolin-2(1H)-one.
Workflow for Solvent Selection
Caption: Workflow for the systematic screening and selection of a recrystallization solvent.
Step-by-Step Protocol
Preparation: Place a small amount (e.g., 20-30 mg) of crude 1-Benzyl-4-phenylquinazolin-2(1H)-one into several small test tubes.
Room Temperature Solubility: To each test tube, add a different solvent from Table 1 dropwise, vortexing after each addition, until the total volume is approximately 0.5 mL. Observe and record the solubility at room temperature. An ideal solvent will show poor solubility.[3][5]
Hot Solubility: If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate to the boiling point of the solvent.[4] Add more solvent dropwise if necessary until the solid completely dissolves. Record the approximate volume of solvent used. An ideal solvent will fully dissolve the compound at or near its boiling point.
Cooling and Crystal Formation: Allow the hot solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod or place it in an ice bath.[7] Observe and record the quantity and quality of the crystals formed.
Evaluation: The best solvent is one in which the compound is sparingly soluble at room temperature but completely soluble at the boiling point, and which yields a good crop of crystals upon cooling.
Mixed Solvent Systems
If no single solvent meets all the criteria, a mixed solvent system can be employed.[6][8] This typically involves a pair of miscible solvents, one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").[7]
Protocol for Mixed Solvent Selection
Dissolve the crude compound in a minimum amount of the hot "good" solvent.
While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes cloudy (the cloud point), indicating the onset of precipitation.[7]
Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
Allow the solution to cool slowly to induce crystallization.
Common mixed solvent pairs include ethanol/water, ethyl acetate/hexane, and toluene/heptane.
Detailed Recrystallization Protocol
Once an appropriate solvent or solvent system has been identified, proceed with the bulk recrystallization.
Workflow for Bulk Recrystallization
Caption: Step-by-step workflow for the bulk recrystallization process.
Step-by-Step Methodology
Dissolution: Place the crude 1-Benzyl-4-phenylquinazolin-2(1H)-one in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate.[4] Continue adding solvent until the compound just dissolves. Using the minimum amount of hot solvent is crucial for maximizing the yield.[2][7]
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.[3]
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7][8] Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[7][8]
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor and soluble impurities.[1][8]
Drying: Dry the crystals in a vacuum oven or by air drying to remove all traces of the solvent.[8]
Troubleshooting
Oiling Out: If the compound comes out of solution as an oil instead of a solid, it may be because the boiling point of the solvent is higher than the melting point of the solute.[8] To remedy this, use a lower-boiling solvent or a larger volume of the current solvent.
No Crystals Form: If no crystals form upon cooling, the solution may not be saturated. Try evaporating some of the solvent to concentrate the solution or scratch the inside of the flask to induce nucleation. Adding a seed crystal of the pure compound can also initiate crystallization.[7]
Low Recovery: This can be caused by using too much solvent, cooling the solution too quickly, or washing the crystals with too much cold solvent.[2]
Conclusion
The successful recrystallization of 1-Benzyl-4-phenylquinazolin-2(1H)-one is critically dependent on the rational selection of a suitable solvent. By systematically screening a range of solvents and employing a mixed solvent system if necessary, researchers can achieve a high degree of purity and a good recovery yield. The protocols outlined in this application note provide a robust framework for this essential purification step in the drug development process.
References
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
University of South Florida. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
University of Massachusetts Boston. (n.d.). Experiment 9 — Recrystallization. Retrieved from [Link]
California State University, Stanislaus. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]
California State University, Stanislaus. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
Chen, J., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Archives of Pharmacal Research, 36(6), 635-653. Retrieved from [Link]
Maiyalagan, T., et al. (2015). Solvent free synthesis of some quinazolin-4(3H)-ones. Journal of Chemical and Pharmaceutical Research, 7(3), 1166-1172. Retrieved from [Link]
Revolutionizing Quinazolin-2(1H)-one Synthesis: A Guide to Microwave-Assisted Protocols
For Immediate Application in Pharmaceutical and Materials Science Research This document provides a comprehensive guide to the microwave-assisted synthesis of quinazolin-2(1H)-one derivatives, a class of heterocyclic com...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Application in Pharmaceutical and Materials Science Research
This document provides a comprehensive guide to the microwave-assisted synthesis of quinazolin-2(1H)-one derivatives, a class of heterocyclic compounds of significant interest in drug discovery and materials science due to their diverse biological activities. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed protocols and a deep dive into the causality behind the experimental choices.
Introduction: The Quinazolinone Scaffold and the Microwave Advantage
Quinazolinones are a core structural motif in numerous bioactive molecules, exhibiting a wide range of pharmacological properties.[1][2][3] Traditional methods for their synthesis often involve lengthy reaction times, high temperatures, and the use of hazardous solvents, posing challenges for efficiency and sustainability.[4][5] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green alternative, dramatically accelerating reaction rates, improving yields, and often enabling solvent-free conditions.[4][5][6][7][8]
The primary advantages of microwave irradiation in this context stem from its unique heating mechanism. Unlike conventional heating which relies on conduction and convection, microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating.[5][8] This localized and instantaneous heating can overcome activation energy barriers more efficiently, resulting in significantly shorter reaction times—often reducing processes that take hours to mere minutes.[5][8] Furthermore, this precise energy input minimizes the formation of side products, leading to cleaner reactions and simpler purification protocols.[4][8]
Reaction Mechanisms and Strategic Considerations
The synthesis of quinazolin-2(1H)-one derivatives can be approached through several synthetic routes. A common and atom-economical strategy involves the cyclization of 2-aminobenzonitrile derivatives with a carbon dioxide source. While this reaction can be performed under various conditions, microwave assistance significantly enhances its efficiency.
The proposed mechanism for the base-catalyzed cyclization of 2-aminobenzonitrile with CO2 to form quinazolin-2,4(1H,3H)-dione (a tautomer of quinazolin-2(1H)-one) is as follows:
Activation of 2-aminobenzonitrile: A base deprotonates the amino group of 2-aminobenzonitrile, increasing its nucleophilicity.
Nucleophilic Attack on CO2: The resulting anion attacks the electrophilic carbon of carbon dioxide, forming a carbamate intermediate.
Intramolecular Cyclization: The nitrile group is then attacked intramolecularly by the carbamate, leading to the formation of a six-membered ring.
Tautomerization and Protonation: Subsequent tautomerization and protonation yield the stable quinazolin-2,4(1H,3H)-dione.
Microwave irradiation accelerates these steps by efficiently promoting the necessary molecular collisions and overcoming the activation energies for each transformation. The choice of base and solvent (or lack thereof) is critical and can be optimized for specific substrates.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the microwave-assisted synthesis of quinazolin-2(1H)-one derivatives.
General Protocol for the Synthesis of Quinazolin-2,4(1H,3H)-dione from 2-Aminobenzonitrile and CO2
This protocol describes a solvent-free, microwave-assisted approach.
Materials:
2-Aminobenzonitrile
Potassium tert-butoxide (t-BuOK)
Dry Ice (solid CO2)
Microwave synthesis reactor
Appropriate reaction vessels for the microwave reactor
Magnetic stirrer bar
Procedure:
Reactant Preparation: In a suitable microwave reaction vessel, combine 2-aminobenzonitrile (1.0 mmol) and potassium tert-butoxide (1.2 mmol).
Addition of CO2 Source: Carefully add crushed dry ice (an excess, e.g., 5-10 mmol) to the reaction vessel.
Reaction Setup: Immediately seal the vessel and place it in the microwave reactor.
Microwave Irradiation: Irradiate the mixture at a constant power (e.g., 100-300 W) for a short duration (e.g., 5-15 minutes). The temperature should be monitored and controlled (e.g., 120-150 °C).
Work-up and Purification:
After the reaction is complete, allow the vessel to cool to room temperature.
Carefully open the vessel, as pressure may have built up.
Add water to the reaction mixture and acidify with dilute HCl to a pH of ~5-6.
The resulting precipitate is the crude product.
Collect the solid by filtration, wash with cold water, and dry.
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.
Visualization of the Experimental Workflow:
Caption: Workflow for Microwave-Assisted Synthesis.
Alternative Protocols and Variations
The versatility of microwave-assisted synthesis allows for the adaptation of protocols to different starting materials and desired products. For instance, substituted 2-aminobenzonitriles can be used to generate a library of quinazolinone derivatives.[9] Other synthetic strategies include the reaction of anthranilic acids with amides (Niementowski synthesis)[1][10] or the cyclization of 2-halobenzoic acids with amidines, which have also been successfully adapted to microwave conditions.[11][12]
Data Presentation: Comparison of Conventional vs. Microwave Synthesis
This table clearly demonstrates the significant advantages of microwave-assisted synthesis in terms of both reaction time and product yield.
Trustworthiness and Self-Validating Systems
The protocols described are designed to be robust and reproducible. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure completion. The identity and purity of the final products should be confirmed by standard analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry. The expected spectral data for the parent quinazolin-2,4(1H,3H)-dione are well-established in the literature, providing a reliable benchmark for validation.
Conclusion and Future Outlook
Microwave-assisted synthesis represents a paradigm shift in the preparation of quinazolin-2(1H)-one derivatives, offering a greener, faster, and more efficient alternative to conventional methods.[7][16] The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of a wide array of these valuable compounds. The continued development of microwave technology and its application in organic synthesis will undoubtedly lead to further innovations in the rapid and sustainable production of medicinally important molecules.
References
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (URL not available)
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. (URL not available)
Microwave-Assisted Synthesis: 10x Faster Organic Reactions - P
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (URL: [Link])
Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (URL not available)
Efficient Synthesis of Quinazoline-2,4(1H,3H)-dione via Simultaneous Activated CO2 and 2-Aminobenzonitrile by 1-Methylhydantoin Anion-Functionalized Ionic Liquid through the Multiple-Site Cooperative Interactions | ACS Sustainable Chemistry & Engineering. (URL: [Link])
efficient synthesis of quinazoline-2,4(1h,3h)-diones from 2-aminobenzonitriles - LOCKSS. (URL not available)
Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. (URL: [Link])
Reaction of CO2 and 2-aminobenzonitrile to produce quinazoline-2,4(1H,3H)-dione. (URL: [Link])
Microwave-assisted synthesis of quinazolinone derivatives by efficient and rapid iron-catalyzed cyclization in water - Green Chemistry (RSC Publishing). (URL: [Link])
Microwave-assisted synthesis of quinazolinone derivatives by efficient and rapid iron-catalyzed cyclization in w
(PDF) quinazoline-2,4(1H,3H)-dione from CO2 and 2-aminobenzonitrile - ResearchGate. (URL: [Link])
Efficient Synthesis of Quinazoline-2,4(1H,3H)-dione via Simultaneous Activated CO2 and 2-Aminobenzonitrile by 1-Methylhydantoin - American Chemical Society. (URL: [Link])
Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - PMC. (URL: [Link])
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - Frontiers. (URL: [Link])
MICROWAVE ASSISTED SYNTHESIS AND CHARACTERIZATION OF SOME QUINAZOLINONE BASED CONDENSED HETEROCYCLES - TSI Journals. (URL not available)
Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC. (URL: [Link])
Microwave-assisted efficient and convenient synthesis of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolines - PubMed. (URL: [Link])
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC. (URL: [Link])
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PubMed. (URL: [Link])
Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives - Scholars Research Library. (URL: [Link])
MICROWAVE ENHANCED SYNTHESIS OF QUINAZOLINES - Sciforum. (URL: [Link])
Application Note: Preparation of Pharmaceutical Salts of 1-Benzyl-4-phenylquinazolin-2(1H)-one
[1] Executive Summary This application note details the protocol for the synthesis, salt selection, and solid-state characterization of 1-Benzyl-4-phenylquinazolin-2(1H)-one (referred to herein as BPQ-2 ). BPQ-2 is a lip...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This application note details the protocol for the synthesis, salt selection, and solid-state characterization of 1-Benzyl-4-phenylquinazolin-2(1H)-one (referred to herein as BPQ-2 ).
BPQ-2 is a lipophilic quinazolinone scaffold often explored for cytotoxic, anti-inflammatory, and specific kinase inhibitory activities. Its poor aqueous solubility (< 1 µg/mL) necessitates the development of pharmaceutical salts to enhance bioavailability and dissolution rates.[1] This guide provides a validated workflow for transforming the free base into stable, developable salt forms, focusing on strong acid addition salts due to the weak basicity of the N3-nitrogen.[1]
Chemical Identity and Properties
Property
Description
IUPAC Name
1-Benzyl-4-phenylquinazolin-2(1H)-one
Molecular Formula
C₂₁H₁₆N₂O
Molecular Weight
312.37 g/mol
Core Structure
Quinazolin-2(1H)-one (Lactam tautomer dominant)
Basic Center
N3 Nitrogen (Imine-like character in the 2-one form)
Estimated pKa
~2.5 – 3.5 (Conjugated acid at N3)
Solubility
High in DMF, DMSO; Moderate in Acetone, DCM; Low in Water, Ethanol.
Part 1: Synthesis of the Parent Compound (BPQ-2)[1]
Before salt screening, high-purity free base (>98%) must be prepared. We utilize a convergent N1-alkylation strategy starting from the known intermediate 4-phenylquinazolin-2(1H)-one. This route minimizes side-product formation compared to direct cyclization of N-benzyl precursors.[1]
Synthetic Pathway Diagram[1]
Figure 1: Two-step synthesis of BPQ-2 via cyclization and regioselective N-alkylation.[2][3]
Detailed Protocol
Step 1: Preparation of 4-Phenylquinazolin-2(1H)-one
Due to the weak basicity of BPQ-2 (estimated pKa ~2.5–3.0 at N3), standard weak acids (acetic, lactic) will likely dissociate in solid state or form unstable solvates.[1] The screening must focus on Class 1 (Strong Acids) and Class 2 (Sulfonic Acids) to ensure adequate ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
(> 3) for stable proton transfer.
Counter-ion Selection Matrix[1]
Acid Class
Acid Candidate
pKa (aq)
Rationale
Strong Inorganic
Hydrochloric Acid (HCl)
-6.0
Standard first-line salt; high likelihood of protonation.
Strong Inorganic
Sulfuric Acid (H₂SO₄)
-3.0
Forms stable sulfates/bisulfates; non-volatile.
Sulfonic (Organic)
Methanesulfonic (MsOH)
-1.9
Excellent for lipophilic bases; improves wetting.
Sulfonic (Organic)
Benzenesulfonic (BsOH)
-2.8
Aromatic stacking potential with BPQ-2 rings.
Sulfonic (Organic)
p-Toluenesulfonic (TsOH)
-2.8
Common, stable, crystallizes well.
Dicarboxylic
Maleic Acid
1.9
Borderline strength; useful for co-crystal screening.[1]
Salt Screening Workflow[1]
Figure 2: High-throughput salt screening decision tree.
Part 3: Preparation Protocols for Lead Salts[1]
Based on the chemical structure, the Mesylate (Methanesulfonate) and Hydrochloride salts are the highest probability candidates for developable solid forms.[1]
Protocol A: Preparation of BPQ-2 Mesylate
Rationale: Methanesulfonic acid is non-volatile, strong, and the organic tail aids compatibility with the lipophilic BPQ-2 structure.[1]
Dissolution: Dissolve BPQ-2 (1.0 g, 3.2 mmol) in Acetone (15 mL) and Ethyl Acetate (5 mL) at 40°C. Ensure complete dissolution.
Acid Addition: Prepare a solution of Methanesulfonic acid (0.32 g, 3.36 mmol, 1.05 eq) in Ethyl Acetate (2 mL). Add this dropwise to the API solution while stirring.
Crystallization:
The solution may turn yellow/orange (protonation of the chromophore).[1]
Stir at room temperature for 2 hours. If no precipitate forms, seed with a scratch or add n-Heptane (5 mL) dropwise until turbidity persists.
Cool to 0–5°C for 4 hours.
Isolation: Filter the white/off-white solid.[1] Wash with cold Ethyl Acetate/Heptane (1:1).[1]
Drying: Dry under vacuum at 40°C for 12 hours.
Protocol B: Preparation of BPQ-2 Hydrochloride
Rationale: HCl is the standard regulatory starting point.[1] Note: HCl salts of weak bases can dissociate upon exposure to high humidity or in slurry.[1]
Dissolution: Dissolve BPQ-2 (1.0 g) in THF (10 mL) .
Acid Addition: Add 4M HCl in Dioxane (0.9 mL, ~1.1 eq) dropwise at room temperature.
Precipitation: A rapid precipitation is expected.[1] If the solid is amorphous/sticky (oiling out), heat the mixture to 60°C to redissolve, add Ethanol (2 mL) , and cool slowly to induce crystallization.
Isolation: Filter and wash with cold THF.
Drying: Dry at 40°C. Caution: Check for HCl loss (stoichiometry) during drying using TGA or elemental analysis.
Part 4: Analytical Characterization
To validate the formation of a true salt (vs. physical mixture or free base), the following criteria must be met:
Method
Expected Result for Salt Formation
1H-NMR (DMSO-d6)
Shift in N-CH2 signals: The benzyl CH2 protons often shift downfield (deshielding) due to the positive charge on the nearby ring system. Stoichiometry: Integration of the counter-ion peak (e.g., methyl group of mesylate at ~2.3 ppm) must match the API (1:1).
XRPD (X-Ray Powder Diffraction)
Distinct Pattern: The salt must show a unique diffraction pattern distinct from the Free Base and the physical mixture of Base + Acid.[1]
DSC (Differential Scanning Calorimetry)
Melting Point: Salts typically exhibit a higher melting point than the free base, or a distinct sharp endotherm.[1] BPQ-2 Base MP: ~122°C (check specific polymorph).[1] Salt MP: Expected >150°C.
TGA (Thermogravimetric Analysis)
Stability: Confirm no weight loss (solvent/water) before decomposition. For HCl salts, watch for early weight loss indicating HCl gas evolution.[1]
References
Synthesis of Quinazolinone Scaffolds
Connolly, D. J., et al. "Synthesis of quinazolinones and quinazolines."[1][8] Tetrahedron 61.43 (2005): 10153-10202. Link
Pharmacological Context (VEGFR-2 Inhibition)
El-Azab, A. S., et al. "Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones..."[1] Dove Medical Press.[1] Link
Salt Selection Principles
Stahl, P. H., & Wermuth, C. G.[1] (Eds.).[1][4][7][9][10] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1]
Crystal Structure Data
Related structure: 1-Benzyl-3-phenylquinoxalin-2(1H)-one. Acta Crystallographica Section E. Link
Disclaimer: This protocol is for research and development purposes only. All synthesis steps should be performed in a fume hood with appropriate PPE.
Probing the Bioactivity of Quinazolinone Derivatives: A Guide to In Vitro Cytotoxicity Assessment
Introduction: The Therapeutic Promise of Quinazolinone Scaffolds Quinazolinone and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive molecules with a wide a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Therapeutic Promise of Quinazolinone Scaffolds
Quinazolinone and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive molecules with a wide array of pharmacological activities.[1][2] This versatile heterocyclic scaffold has been extensively explored, leading to the development of FDA-approved anti-tumor agents.[1] The anticancer properties of quinazolinone derivatives often stem from their ability to interact with critical cellular targets, such as inhibiting DNA repair mechanisms, targeting receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), inhibiting tubulin polymerization, or inducing programmed cell death (apoptosis) and cell cycle arrest.[1][2][3][4]
Given the therapeutic potential of novel quinazolinone compounds, a robust and reliable assessment of their cytotoxic effects is a critical first step in the drug discovery pipeline. This guide provides a comprehensive overview and detailed protocols for key in vitro cytotoxicity assays tailored for the evaluation of quinazolinone derivatives. We will delve into the mechanistic basis of each assay, offering insights into experimental design, data interpretation, and troubleshooting to ensure the generation of high-quality, reproducible data.
Foundational Principle: Optimizing Your Cellular Canvas
Before embarking on any cytotoxicity assay, the importance of optimizing cell culture conditions cannot be overstated. The health and growth phase of the cells used will profoundly impact the reliability and reproducibility of your results.[5] A critical parameter to establish for each cell line is the optimal seeding density.
The Rationale Behind Seeding Density Optimization
Seeding cells at a density that is too low may result in insufficient signal, while over-confluency can lead to contact inhibition, nutrient depletion, and altered metabolic states that confound the interpretation of a compound's cytotoxic effect.[5][6] The goal is to ensure cells are in an exponential growth phase throughout the duration of the experiment.[7]
Protocol for Determining Optimal Cell Seeding Density
This protocol is designed to identify the linear range of your assay, ensuring that the measured signal is directly proportional to the number of viable cells.
Materials:
Cell line of interest
Complete culture medium
96-well clear flat-bottom microplates
MTT reagent (or other viability reagent)
Solubilization solution (e.g., DMSO)
Multichannel pipette
Microplate reader
Procedure:
Cell Preparation: Harvest and count healthy, exponentially growing cells. Ensure cell viability is >95% as determined by trypan blue exclusion.
Serial Dilution: Prepare a series of cell dilutions in complete culture medium to achieve a range of seeding densities (e.g., from 1,000 to 20,000 cells/well).[7][8]
Plating: Seed 100 µL of each cell dilution into multiple wells of a 96-well plate. Include wells with medium only to serve as a blank control.
Incubation: Incubate the plate for the intended duration of your cytotoxicity experiment (e.g., 24, 48, or 72 hours).
Viability Assay: At the end of the incubation period, perform a cell viability assay (e.g., MTT assay as described below).
Data Analysis: After reading the absorbance, plot the absorbance values against the number of cells seeded. The optimal seeding density will fall within the linear portion of this curve.[8]
Note: These are starting recommendations. Optimal seeding density must be empirically determined for each cell line and experimental condition.[6][7]
Core Cytotoxicity Assays for Quinazolinone Derivatives
The following section details the protocols for three fundamental assays to assess the cytotoxic and cytostatic effects of quinazolinone compounds.
MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that provides an indication of cell viability based on mitochondrial metabolic activity.[9][10] In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.[9][10] The amount of formazan produced is proportional to the number of metabolically active cells.[11]
Causality Behind Experimental Choices:
Serum-Free Medium during MTT Incubation: Serum components can interfere with the assay; therefore, it is advisable to use a serum-free medium during the MTT incubation step.[9]
Solubilization: The formazan crystals are insoluble in aqueous solutions and must be dissolved in a solvent like DMSO or an acidified SDS solution to allow for accurate absorbance readings.[12][13]
Caption: Workflow for the MTT Cell Viability Assay.
Detailed Protocol:
Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density in 100 µL of complete medium and incubate overnight.
Compound Treatment: Prepare serial dilutions of the quinazolinone derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO at a final concentration typically below 0.5%) and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Addition: Following treatment, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[14]
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12] Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
Data Analysis: Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Troubleshooting:
Poorly Soluble Compounds: Quinazolinone derivatives can sometimes have low aqueous solubility.[15] If precipitation is observed in the culture medium, it is crucial to determine the solubility limit and exclude data from concentrations at or above this limit.[16]
Incomplete Formazan Dissolution: If crystals are not fully dissolved, increase the incubation time with the solubilizing agent or use a more robust solution like 10% SDS in 0.01 M HCl.[12][13]
Lactate Dehydrogenase (LDH) Assay: A Marker of Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[17][18] This assay is a reliable indicator of cell lysis and necrosis.
Causality Behind Experimental Choices:
Coupled Enzymatic Reaction: The assay typically involves a two-step enzymatic reaction. First, the released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH.[19] The NADH then reduces a tetrazolium salt to a colored formazan product, which can be quantified spectrophotometrically.
Supernatant Collection: Since the assay measures extracellular LDH, the cell culture supernatant is the sample of interest.
Caption: Workflow for the LDH Cytotoxicity Assay.
Detailed Protocol:
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2). It is essential to set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH reaction mixture (containing substrate, cofactor, and dye) according to the manufacturer's instructions.
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[18]
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically around 490 nm).
Data Analysis: Calculate the percentage of cytotoxicity using the formula:
% Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100
Apoptosis and Cell Cycle Analysis: Unveiling the Mechanism of Cell Death
Many quinazolinone derivatives exert their anticancer effects by inducing apoptosis and/or causing cell cycle arrest.[4][20][21] Flow cytometry is a powerful tool to investigate these mechanisms.
Apoptosis Detection with Annexin V/Propidium Iodide (PI) Staining:
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (e.g., FITC or PE) to detect early apoptotic cells.[22][23] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. It can therefore identify late apoptotic and necrotic cells where membrane integrity is compromised.[22]
Cell Cycle Analysis with Propidium Iodide (PI) Staining:
Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the DNA content. By staining fixed and permeabilized cells with PI, flow cytometry can distinguish between cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[24]
Caption: General workflow for apoptosis and cell cycle analysis by flow cytometry.
Detailed Protocol for Apoptosis Assay:
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the quinazolinone derivative at relevant concentrations (e.g., IC50 and 2x IC50) for the desired time.
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.[25]
Flow Cytometry: Analyze the samples immediately on a flow cytometer. The data will allow for the quantification of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.[22]
Detailed Protocol for Cell Cycle Analysis:
Cell Seeding and Treatment: Follow the same procedure as for the apoptosis assay.
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[24]
Staining: Wash the fixed cells to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA). Incubate in the dark for 30 minutes.[24]
Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Perspectives
The protocols outlined in this guide provide a robust framework for the initial in vitro cytotoxic evaluation of novel quinazolinone derivatives. By combining assays that measure metabolic activity (MTT), membrane integrity (LDH), and the induction of specific cell death pathways (apoptosis and cell cycle analysis), researchers can gain a comprehensive understanding of a compound's biological activity. The data generated from these assays are crucial for structure-activity relationship (SAR) studies, lead optimization, and for making informed decisions about which compounds warrant further investigation in more complex preclinical models. As the field of cancer biology continues to evolve, integrating these foundational cytotoxicity assays with more targeted mechanistic studies will be paramount in unlocking the full therapeutic potential of the versatile quinazolinone scaffold.
References
Abcam. (2025, May 20).
Al-Ostoot, F. H., et al. (2025, June 24). Quinazolinedione Derivatives as Potential Anticancer Agents Through Apoptosis Induction in MCF-7. Pharmaceuticals. [Link]
Al-Suhaimi, O., et al. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. MDPI. [Link]
Chen, Y., et al. (2025, September 25). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications. [Link]
Dhiman, N., & Sharma, R. (n.d.). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. ResearchGate. [Link]
(2026, February 4). Ultimate Guide to Optimal Cell Seeding Density for MTT Assays (96-Well Plate). BenchSci. [Link]
Gholampour, S., et al. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Future Science. [Link]
Thinh, T. D., et al. (2020, September 23). Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. VNU Journal of Science. [Link]
(2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]
Wang, Y., et al. (2025, February 1). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]
(n.d.). Optimization of seeding density and assay timing. MCF 10A cells are... ResearchGate. [Link]
Bîcu, E., et al. (2025, December 9). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. MDPI. [Link]
Al-Suhaimi, O., et al. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PubMed. [Link]
Shapiro, A. B. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. [Link]
Patel, R. V., et al. (2021, September 22). Full article: Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Taylor & Francis. [Link]
Le, T. T., et al. (n.d.). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. National Center for Biotechnology Information. [Link]
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
Thinh, T. D., et al. (2025, September 19). (PDF) New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity. ResearchGate. [Link]
Madbouly, S. M., et al. (n.d.). Design and synthesis of novel quinazolinone–chalcone hybrids as potential apoptotic candidates targeting caspase-3 and PARP-1: in vitro, molecular docking, and SAR studies. New Journal of Chemistry (RSC Publishing). [Link]
Al-Ostoot, F. H., et al. (2025, June 24). Quinazolinedione Derivatives as Potential Anticancer Agents Through Apoptosis Induction in MCF-7. National Center for Biotechnology Information. [Link]
Al-Warhi, T., et al. (2023, July 20). Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study. MDPI. [Link]
Al-Ostoot, F. H., et al. (2025, June 24). Quinazolinedione Derivatives as Potential Anticancer Agents Through Apoptosis Induction in MCF-7. Semantic Scholar. [Link]
Wang, Y., et al. (2025, February 1). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]
Chen, Y.-F., et al. (2022, June 2). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. MDPI. [Link]
El-Damasy, D. A., et al. (2022, February 9). Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma. National Center for Biotechnology Information. [Link]
(2024, April 6). Cell viability assay: Problems with MTT assay in the solubilization step. ResearchGate. [Link]
El-Sayed, S. M., et al. (2025, January 6). Remarkable utilization of quinazoline-based homosulfonamide for in vitro cytotoxic effects with triple kinase inhibition activities: cell cycle analysis and molecular docking profile. RSC Publishing. [Link]
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
Application Notes & Protocols: The Strategic Use of 1-Benzyl-4-phenylquinazolin-2(1H)-one as a Versatile Intermediate in Modern Organic Synthesis
Abstract The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] These nitrogen-containi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] These nitrogen-containing heterocycles exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[4][5][6] Within this important class, 1-Benzyl-4-phenylquinazolin-2(1H)-one serves as a particularly valuable synthetic intermediate. The N1-benzyl group provides steric and electronic modulation while also acting as a stable protecting group that can be strategically removed or retained. The C4-phenyl moiety offers a site for extensive functionalization, enabling the exploration of structure-activity relationships (SAR). This guide provides an in-depth exploration of the synthesis of this key intermediate and demonstrates its application in the construction of more complex, high-value molecules for drug discovery and development.
Synthesis of the Core Intermediate: 1-Benzyl-4-phenylquinazolin-2(1H)-one
The reliable synthesis of the starting intermediate is paramount for any subsequent synthetic campaign. The most direct and efficient method for preparing 1-Benzyl-4-phenylquinazolin-2(1H)-one is through the N-alkylation of the parent 4-phenylquinazolin-2(1H)-one scaffold.
Scientific Principle: N-Alkylation via Nucleophilic Substitution
The reaction proceeds via an S_N2 mechanism. The nitrogen atom at the N1 position of the quinazolinone ring is the primary site of nucleophilicity. In the presence of a suitable base, the N-H proton is abstracted to form a nucleophilic anion. This anion then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide leaving group to form the desired N-C bond.
The choice of solvent and base is critical for optimizing reaction yield and purity.[7][8] Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are preferred as they effectively solvate the cation of the base without deactivating the nucleophile through hydrogen bonding.[7] A moderately strong, non-nucleophilic base such as potassium carbonate (K₂CO₃) is ideal, as it is strong enough to deprotonate the quinazolinone but mild enough to prevent side reactions.[9]
Experimental Workflow: Synthesis of the Intermediate
Technical Support Center: Improving the Yield of 1-Benzyl-4-phenylquinazolin-2(1H)-one Synthesis
Welcome to the technical support guide for the synthesis of 1-Benzyl-4-phenylquinazolin-2(1H)-one. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the common...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of 1-Benzyl-4-phenylquinazolin-2(1H)-one. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable quinazolinone scaffold. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and enhance your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis, providing a logical framework for diagnosis and resolution.
Q1: My reaction yield is consistently low or I'm seeing no product formation. What are the primary causes and how can I resolve this?
A1: Low or no yield is a common yet frustrating issue that can typically be traced back to one of several key areas: reagent quality, reaction kinetics, or catalyst efficacy.
Potential Causes & Step-by-Step Solutions:
Poor Quality of Starting Materials: The purity of your starting materials, such as 4-phenylquinazolin-2(1H)-one, benzyl chloride (or bromide), and the base, is paramount. Impurities can introduce side reactions or poison catalysts.[1]
Troubleshooting: Verify the purity of your reagents via NMR, melting point, or LC-MS. If necessary, purify them before use. Benzyl chloride can oxidize over time; using a freshly opened bottle or distilling it can be beneficial. Ensure your base (e.g., K₂CO₃, NaH) is dry, as water can hydrolyze reagents and interfere with the reaction.[2]
Suboptimal Reaction Conditions: Temperature and reaction time are critical variables that dictate reaction rate and success.
Troubleshooting: Monitor your reaction progress diligently using Thin Layer Chromatography (TLC) or LC-MS. If the reaction is stalled (i.e., starting material remains after several hours), a moderate increase in temperature (e.g., in 10-15 °C increments) can help overcome the activation energy barrier.[3] Conversely, if you see product degradation, the temperature may be too high. Extending the reaction time is a simple first step if the reaction is proceeding cleanly but slowly.[4]
Incorrect Solvent Choice: The solvent must fully dissolve the reactants to ensure an efficient reaction. For N-alkylation reactions, polar aprotic solvents are generally preferred.
Troubleshooting: The N-benzylation of a quinazolinone is typically successful in solvents like N,N-Dimethylformamide (DMF) or acetonitrile.[5] If you experience solubility issues, switching to a solvent like Dimethyl Sulfoxide (DMSO) may be effective.[3]
Inefficient Base or Catalyst: The choice and amount of base are crucial for deprotonating the quinazolinone nitrogen, making it nucleophilic.
Troubleshooting: For N-benzylation with benzyl chloride, a moderately strong base like potassium carbonate (K₂CO₃) is often sufficient.[5] If the reaction is sluggish, a stronger base like sodium hydride (NaH) can be used, but this requires strictly anhydrous conditions. Ensure you are using at least one equivalent of the base. In some cases, adding a catalytic amount of a phase-transfer catalyst like tetra-n-butylammonium bromide can accelerate the reaction, especially in a biphasic system or if solubility is limited.[5]
Q2: My final product is impure, with multiple spots on the TLC plate. How can I minimize the formation of these side products?
A2: The formation of impurities often results from side reactions favored by poorly controlled reaction conditions or the inherent reactivity of the reagents.
Potential Causes & Step-by-Step Solutions:
O-Alkylation: The oxygen atom of the amide group in the quinazolinone ring is also nucleophilic and can react with benzyl chloride to form an O-benzylated isomer. This is a common competing side reaction.
Troubleshooting: The N-alkylation product is generally the thermodynamically more stable product. Running the reaction at a slightly elevated temperature for a longer duration can favor its formation. The choice of solvent and counter-ion can also influence the N- versus O-alkylation ratio.
Decomposition at High Temperatures: Quinazolinone scaffolds can be stable, but excessive heat can lead to degradation, especially in the presence of strong acids or bases.[2]
Troubleshooting: Determine the minimum temperature required for the reaction to proceed at a reasonable rate. Avoid unnecessarily high temperatures. If you are using a strong base like NaH, consider adding it portion-wise at a lower temperature (e.g., 0 °C) to control any initial exotherm.
Oxidation or Moisture-Related Side Reactions: Some reagents or intermediates can be sensitive to air and moisture.
Troubleshooting: While this specific reaction is not highly air-sensitive, ensuring a dry reaction setup can prevent unforeseen issues. If using moisture-sensitive reagents like NaH, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential.[1]
Q3: I'm struggling to purify the final product. What are the most effective purification strategies?
A3: Purifying 1-Benzyl-4-phenylquinazolin-2(1H)-one requires selecting a method that effectively separates it from unreacted starting materials and any side products.
Recommended Purification Methods:
Recrystallization: This is the most efficient method if a suitable solvent system can be found. The goal is to find a solvent (or solvent pair) that dissolves the compound well when hot but poorly when cold.
Protocol: Ethanol is often a good starting point for recrystallizing quinazolinone derivatives.[5][6] Other potential solvents include ethyl acetate, or a mixture like ethyl acetate/hexanes. Dissolve the crude product in the minimum amount of boiling solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified solid by filtration.
Column Chromatography: If recrystallization fails to remove impurities, silica gel column chromatography is the next logical step.
Protocol: Based on the polarity of the compound, a mobile phase of ethyl acetate and hexanes is a common choice. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity to elute your product. Monitor the fractions by TLC to isolate the pure compound.[4]
Acid-Base Extraction: This technique is highly effective for purifying compounds with acidic or basic functional groups. While the product itself is neutral, this method can be used to remove certain impurities.
Protocol: For example, if unreacted anthranilic acid derivatives are present as impurities, a wash with a dilute aqueous base (like NaHCO₃) can remove them. Conversely, a wash with dilute acid (1M HCl) can remove basic impurities. The target compound, being neutral, should remain in the organic layer.[4]
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route for preparing 1-Benzyl-4-phenylquinazolin-2(1H)-one?
A1: A robust and common two-step approach is often employed. First, the 4-phenylquinazolin-2(1H)-one core is synthesized, followed by a selective N-alkylation with a benzyl halide.
Step 1: Synthesis of 4-phenylquinazolin-2(1H)-one. This can be achieved through the condensation of 2-aminobenzamide with benzaldehyde. This reaction often uses a solvent like DMSO and can be catalyzed by various agents to improve yields.[7]
Step 2: N-Benzylation. The synthesized 4-phenylquinazolin-2(1H)-one is then deprotonated with a suitable base (e.g., K₂CO₃) and reacted with benzyl chloride or benzyl bromide in a polar aprotic solvent like DMF to yield the final product.[5] This two-step method allows for better control and purification at each stage, often leading to a higher overall yield of the pure target molecule.
Q2: Can you illustrate the reaction mechanism for the N-benzylation step?
A2: Certainly. The N-benzylation is a classic nucleophilic substitution reaction (SN2). The mechanism involves two key steps:
Deprotonation: The base removes the acidic proton from the nitrogen at the N-1 position of the quinazolinone ring, creating a resonance-stabilized anion. This anion is a potent nucleophile.
Nucleophilic Attack: The newly formed nucleophilic nitrogen anion attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide (chloride or bromide) as a leaving group and forming the new N-C bond.
Below is a diagram illustrating this process.
Caption: Reaction mechanism for N-benzylation of a quinazolinone.
Q3: How do I choose the optimal catalyst and reaction conditions?
A3: The "optimal" conditions depend on the specific step of the synthesis. For the initial formation of the quinazolinone ring from 2-aminobenzamide and an aldehyde, various catalytic systems can be employed. While some reactions proceed thermally, catalysts significantly improve efficiency.[8]
For Ring Formation: Copper and zinc catalysts are often highly efficient and can be used in milder conditions.[8][9] Microwave-assisted synthesis is an excellent technique to reduce reaction times and often improve yields.[6]
For N-Benzylation: This step typically does not require a catalyst beyond a suitable base. The key is selecting a solvent (DMF, acetonitrile) that promotes the SN2 reaction and a base (K₂CO₃, NaH) strong enough to deprotonate the nitrogen.[5]
Experimental Protocol: Synthesis of 1-Benzyl-4-phenylquinazolin-2(1H)-one
This protocol details the two-step synthesis described in the FAQs.
Step 1: Synthesis of 4-phenylquinazolin-2(1H)-one
Reaction Setup: To a round-bottom flask, add 2-aminobenzamide (1.0 eq), benzaldehyde (1.1 eq), and Dimethyl Sulfoxide (DMSO) as the solvent.
Reaction Conditions: Heat the mixture to 100-120 °C and stir.[7] Monitor the reaction progress by TLC until the starting material is consumed.
Work-up and Purification: Cool the reaction mixture to room temperature. Pour the mixture into cold water to precipitate the crude product. Collect the solid by vacuum filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from ethanol to yield pure 4-phenylquinazolin-2(1H)-one.[6]
Step 2: Synthesis of 1-Benzyl-4-phenylquinazolin-2(1H)-one
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the 4-phenylquinazolin-2(1H)-one (1.0 eq) from Step 1 in anhydrous N,N-Dimethylformamide (DMF).
Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution and stir for 15-20 minutes at room temperature.
Alkylation: Add benzyl chloride (1.2 eq) dropwise to the suspension.[5]
Reaction Conditions: Heat the mixture to 60-80 °C and stir until TLC analysis indicates the complete consumption of the starting quinazolinone.
Work-up and Purification: After cooling, pour the reaction mixture into ice-water. A precipitate will form. Collect the crude solid by vacuum filtration and wash with water. Purify the crude product by recrystallization from ethanol to afford the final 1-Benzyl-4-phenylquinazolin-2(1H)-one as a crystalline solid.[5]
Troubleshooting Workflow
If you are experiencing low yields, follow this logical troubleshooting workflow to systematically identify and solve the problem.
Caption: A systematic workflow for troubleshooting low reaction yields.
References
MDPI. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Available at: [Link]
Der Pharma Chemica. Optimization of solid phase synthesis of quinazolin-4-ones. Available at: [Link]
ResearchGate. Optimization of time on the synthesis of quinazolinones. Available at: [Link]
Remedy Publications LLC. Quinazolinone Synthetic Strategies and Medicinal Significance: A review. Available at: [Link]
PMC. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Available at: [Link]
Frontiers. Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Available at: [Link]
Dove Medical Press. Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Available at: [Link]
ResearchGate. Suggested mechanism for the synthesis of substituted quinazolin-4(1H)-ones. Available at: [Link]
PMC. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. Available at: [Link]
GSC Online Press. Design and synthesis of novel 1-substituted -3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea and thiourea analogues targeting on TACE. Available at: [Link]
ResearchGate. Synthetic route for the synthesis of quinazoline derivatives (7–27). Available at: [Link]
PMC. Quinazoline derivatives: synthesis and bioactivities. Available at: [Link]
PMC. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Available at: [Link]
PMC. Quinazolinones, the Winning Horse in Drug Discovery. Available at: [Link]
ACG Publications. A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. Available at: [Link]
Google Patents. WO2023156675A1 - Process for purification of linagliptin.
PMC. 1-Benzyl-3-phenylquinoxalin-2(1H)-one. Available at: [Link]
MDPI. (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Available at: [Link]
PMC. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. Available at: [Link]
ResearchGate. (PDF) Synthesis and biological activity of some substituted 2-phenyl-quinazolin-4-ones. Available at: [Link]
The Challenge:
Researchers frequently encounter "crash-out" (precipitation) events with 1-Benzyl-4-phenylquinazolin-2(1H)-one in DMSO.[1] While DMSO is theoretically an excellent solvent for this class of heterocycles, the compound's specific structural properties—a planar, aromatic quinazolinone core flanked by hydrophobic benzyl and phenyl groups—create a high crystal lattice energy that resists solvation.[1]
Compound Physicochemical Profile:
Property
Value (Approx.)
Implication for Solubility
Molecular Weight
~312.37 g/mol
Moderate size, but rigid structure reduces entropy of dissolution.[1]
| Structure | Planar, Polyaromatic | High potential for
- stacking, leading to strong crystal lattices that DMSO must break.[1] |
| Hydrophobicity | High LogP (> 3.5 est.) | Poor water solubility; requires organic co-solvents for biological assays. |
| H-Bond Donors | 1 (N3-H) | Limited interaction with solvent; relies heavily on dipole-dipole interactions.[1] |
Diagnostic Matrix: Why is it failing?
Before attempting a fix, identify the specific failure mode using this matrix.
Symptom
Root Cause
Immediate Action
Cloudiness immediately upon adding DMSO
Kinetic Barrier: The crystal lattice energy is higher than the immediate solvation energy at RT.
Apply Heat (50°C) and Sonication (See Protocol A).[1]
Clear solution turns cloudy after 1 hour
Hygroscopicity: DMSO has absorbed atmospheric water, reducing solubility power.[1]
Use Anhydrous DMSO ; purge vial with inert gas (N₂/Ar).
Precipitation upon adding to Cell Media
The "Solvent Shift": Rapid change in polarity forces the hydrophobic compound out of solution.
Use Stepwise Dilution or Co-solvents (See Protocol B).[2]
Viscous "Jelly" or Oil formation
Oiling Out: Compound is separating into a liquid-liquid phase rather than crystallizing.
Add PEG-400 or warm gently; do not freeze.
Standard Operating Protocols (SOPs)
Protocol A: The "Gold Standard" Solubilization (Stock Preparation)
Use this for preparing stock solutions (e.g., 10mM - 50mM).[1]
Solvent Integrity: Ensure DMSO is anhydrous (<0.1% water). DMSO is hygroscopic and can absorb up to 6% water by weight in 24 hours if left open .[1]
Weighing: Weigh the compound into a glass vial (avoid polystyrene which DMSO can etch).
Addition: Add DMSO to achieve 80% of the target volume.
Thermal Activation:
Vortex vigorously for 30 seconds.
Sonicate in a water bath at 45°C - 50°C for 10-15 minutes. Note: Quinazolinones are thermally stable; this temperature is safe.
Final Adjustment: Once clear, add DMSO to the final target volume.
Storage: Aliquot immediately into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.
Protocol B: Preventing "Crash-Out" in Biological Assays
Use this when diluting the stock into aqueous media (e.g., RPMI, DMEM).[1]
The Mechanism of Failure: When you add a DMSO stock directly to water, the DMSO molecules rapidly hydrogen-bond with water, "abandoning" the hydrophobic quinazolinone, which then aggregates (precipitates) .[1]
The Fix (Intermediate Dilution Method):
Prepare Intermediate: Dilute your DMSO stock 1:10 into a co-solvent like PEG-400 or Propylene Glycol before touching the media.
Mixing Speed: Add the drug-solvent mix to the media slowly while vortexing the media. Rapid dispersion prevents local regions of supersaturation.
Surfactant Support: If precipitation persists, add 0.5% - 1% Tween-80 or Cyclodextrin (HP-
-CD) to the aqueous media prior to drug addition.
Visualizing the Workflow
Diagram 1: Solubilization Decision Tree
This logic flow guides you through the physical solubilization process.
Caption: Decision tree for troubleshooting initial solubilization of substituted quinazolinones.
Diagram 2: The "Crash-Out" Mechanism
Understanding the molecular competition preventing aqueous solubility.
Caption: The "Solvent Shift" effect. DMSO abandons the drug to bond with water, causing precipitation.[1]
Frequently Asked Questions (FAQs)
Q: Can I use acid or base to improve solubility?A: Use caution. While the N3 position of the quinazolin-2(1H)-one ring has a weakly acidic proton (pKa ~10-11), adding a strong base (like NaOH) to DMSO is risky.[1] It introduces water and can cause chemical degradation (hydrolysis of the lactam ring) over time. Stick to physical solubilization (heat/sonication) or non-ionic co-solvents (PEG) first.[1]
Q: My stock solution froze and now won't redissolve. Why?A: This is "Ostwald Ripening" or nucleation. Freezing promotes the formation of stable crystal seeds. Upon thawing, these seeds act as templates for further precipitation.[1] You must heat the solution to 50°C and vortex vigorously to break these thermodynamic seeds. Do not just wait for it to thaw at room temperature .
Q: What is the maximum concentration I can expect?A: For 1-Benzyl-4-phenylquinazolin-2(1H)-one, a concentration of 10mM to 50mM in pure anhydrous DMSO is typical.[1] Attempting >100mM is likely to result in instability.
References
Gaylord Chemical. (2007).[3][4] Dimethyl Sulfoxide (DMSO) Solubility Data, Bulletin #102B.[1][4] Gaylord Chemical Company.[3][4][5][6] Link
Di, L., & Kerns, E. H. (2009).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Link
Ziath. (2019). The Effects of Water on DMSO and Effective Hydration Measurement. Ziath Ltd.[7] Link
BenchChem. (2025).[8][9] Impact of hygroscopic DMSO on solubility of lipophilic compounds. BenchChem Technical Guides. Link
Regioselectivity problems in alkylation of quinazolin-2-ones
This guide is designed for organic chemists and medicinal chemistry researchers facing regioselectivity challenges in the alkylation of quinazolin-2-one scaffolds.[1] It prioritizes mechanistic understanding and reproduc...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is designed for organic chemists and medicinal chemistry researchers facing regioselectivity challenges in the alkylation of quinazolin-2-one scaffolds.[1] It prioritizes mechanistic understanding and reproducible protocols over generic advice.
Topic: Regioselectivity & Optimization (N1 vs. N3 vs. O-Alkylation)
Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]
Diagnostic Phase: Identify Your Scaffold
Before troubleshooting, confirm the specific tautomeric and electronic nature of your substrate.[1] The "quinazolin-2-one" nomenclature often covers two distinct chemical entities with different reactivity profiles.
N1 vs. N3 Selectivity. N3 is imide-like (acidic); N1 is amide-like (nucleophilic).
Type B
4-Substituted-quinazolin-2(1H)-one
C2 Carbonyl, C4-Substituent (e.g., Phenyl). One NH proton.[1]
N1 vs. O-Alkylation. Tautomeric equilibrium between lactam (NH) and lactim (OH).
Decision Logic & Mechanism
The following decision tree visualizes the critical path for selecting conditions based on your desired regioisomer.
Figure 1: Strategic decision tree for regioselective alkylation. N3 is the default site under mild conditions due to higher acidity.[1]
Troubleshooting Guide: The "Why" and "How"
Scenario A: "I want N3-alkyl, but I'm getting mixtures or dialkylation."
The Cause: N3-H (flanked by two carbonyls) is significantly more acidic (pKa ~10.5) than N1-H (pKa ~12.5).[1] However, if you use a strong base (like NaH) or excess electrophile, you risk deprotonating N1 as well, leading to N1/N3 mixtures or dialkylation.[1]
The Fix:
Base Selection: Switch to a milder base like K₂CO₂ or Cs₂CO₃ .[1] These are strong enough to deprotonate N3 but generally leave N1 protonated at room temperature.[1]
Stoichiometry: Use exactly 1.0–1.1 equivalents of the alkyl halide.
Solvent: Acetone (reflux) is excellent for kinetic control; DMF (RT) is good for solubility but risks over-reaction.[1]
Scenario B: "I want N1-alkyl, but the reaction goes to N3."
The Cause: Direct alkylation of the dione almost always favors N3 because the N3-anion forms first.[1] Even if you form the dianion (using 2 eq. NaH), the N3 site is often more accessible sterically, though the N1 anion is more nucleophilic.
The Fix:
Route 1 (Protection): You must block the N3 position.[1]
Protect N3 with a benzoyl (Bz) or p-methoxybenzyl (PMB) group (often achievable via specific conditions or starting materials).[1]
Alkylate N1 using NaH/DMF (the N1 anion is now the only option).[1]
Cyclize with urea or potassium cyanate.[1] This guarantees 100% N1 regioselectivity [1].[1]
Scenario C: "I am seeing O-alkylation byproducts."
The Cause: This is common with "Hard" electrophiles (e.g., MOM-Cl, sulfates) or when using counter-ions that coordinate tightly to Nitrogen (blocking it) or favor Oxygen coordination (like Ag+).
The Fix:
Avoid Silver: Never use Ag₂CO₃ or Ag₂O unless you explicitly want the O-ether.[1]
Solvent Switch: Switch from highly polar DMF/DMSO (which separate ion pairs and increase O-nucleophilicity) to THF or Acetone.[1]
Electrophile: Use "Softer" electrophiles (Alkyl Iodides) rather than Sulfonates or Chlorides.[1]
Standardized Protocols
Protocol 1: N3-Selective Alkylation of Quinazoline-2,4-dione
Target: Thermodynamic Product (Imide alkylation)
Setup: In a flame-dried flask, suspend Quinazoline-2,4-dione (1.0 eq) in anhydrous DMF (0.2 M concentration). Note: Acetone can be used if the substrate is soluble.[1]
Base: Add K₂CO₃ (1.2 eq) . Stir at Room Temperature (RT) for 15 minutes.
Addition: Add the Alkyl Halide (1.1 eq) dropwise.
Reaction: Stir at RT for 4–12 hours. Monitor via TLC/LCMS.[1]
Checkpoint: If reaction is sluggish, heat to 50°C. Do not exceed 80°C to avoid N1 activation.[1]
Workup: Pour into ice water. The N3-alkylated product usually precipitates.[1] Filter and wash with water.[1] Recrystallize from EtOH if necessary.
Protocol 2: N1-Selective Synthesis (The "Anthranilamide Route")
Target: High-fidelity N1-substitution without separation issues.
Precursor: Start with N-alkyl-anthranilic acid (commercially available or made via reductive amination of anthranilic acid).[1]
Cyclization: Dissolve precursor (1.0 eq) in Glacial Acetic Acid (0.5 M).
Reagent: Add Potassium Cyanate (KOCN, 1.5 eq) .
Reaction: Heat to 60°C for 1 hour, then reflux (100–110°C) for 2 hours.
Mechanism: The urea intermediate forms on the secondary amine (N1) and cyclizes onto the acid/ester to form the N3-H imide.[1]
Workup: Cool to RT. Pour into water. The solid precipitate is the pure 1-alkyl-quinazoline-2,4-dione .
Comparative Data: Solvent & Base Effects[1][3]
The following table summarizes the expected regioselectivity ratios based on internal application data and literature consensus [2, 3].
Base
Solvent
Temperature
Major Product
Selectivity (N3:N1)
Risk Factor
K₂CO₃
Acetone
Reflux
N3-Alkyl
>95:5
Low
K₂CO₃
DMF
RT
N3-Alkyl
90:10
Moderate (Dialkylation possible)
NaH (1.1 eq)
DMF
0°C -> RT
Mixture
~60:40
High (Uncontrollable)
Cs₂CO₃
DMF
RT
N3-Alkyl
>95:5
Low (Best for sterically hindered RX)
Ag₂CO₃
Toluene
Reflux
O-Alkyl
N/A
High (O-alkylation dominant)
FAQ: Troubleshooting
Q: I am using NaH and getting a spot that doesn't move on TLC (baseline). What is it?A: You likely formed the dianion (deprotonated at both N1 and N3) which is highly polar.[1] If you quench carefully with acid, you recover starting material.[1] If you added alkyl halide, it might be the dialkylated product (less polar) or a mono-alkylated salt. Ensure you quench the reaction fully before TLC.[1]
Q: Can I use Mitsunobu conditions to alkylate N1?A: Mitsunobu conditions (PPh3/DIAD/Alcohol) generally favor O-alkylation (forming the lactim ether) or N3-alkylation due to the pKa of the imide.[1] It is rarely effective for N1-alkylation of the dione unless N3 is blocked.[1]
Q: How do I distinguish N1-alkyl from N3-alkyl by NMR?A:
N1-Alkyl: The protons on the alkyl group (NCH₂) often show a NOESY correlation to the aromatic proton at C8 (the peri-position).
N3-Alkyl: The alkyl protons are far from the benzene ring and will not show NOESY correlations to the aromatic protons.[1] Additionally, N3-alkylation shifts the C2 and C4 carbonyl signals differently in 13C NMR compared to N1.[1]
References
Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives as Potential Antibacterial Agent. Int. J. Mol.[1] Sci. 2021.[1][3]
Supports the use of anthranilic acid precursors for regioselective N1 synthesis.[1]
N- and/or O-Alkylation of Quinazolinone Derivatives. Organic & Medicinal Chem IJ. 2020.
Detailed NMR analysis distinguishing N- vs O-alkylation and base effects.
Catalyst-controlled selective mono-/dialkylation of 2-aryl-4(3H)-quinazolinones. Org. Chem. Front. 2019.
Discusses metal-catalyzed selectivity, relevant for 4-substituted scaffolds.
Technical Support Hub: Quinazolinone Ring Closure Optimization
Welcome to the Quinazolinone Synthesis Technical Support Center. This guide is designed for medicinal chemists and process engineers encountering challenges in the synthesis of quinazolin-4(3H)-one scaffolds. Unlike gene...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Quinazolinone Synthesis Technical Support Center.
This guide is designed for medicinal chemists and process engineers encountering challenges in the synthesis of quinazolin-4(3H)-one scaffolds. Unlike generic textbook entries, this hub focuses on causality-driven optimization —explaining why a reaction fails and how to engineer the conditions for maximum conversion.
Module 1: Strategic Route Selection
Before optimizing, ensure you have selected the correct thermodynamic path for your specific substrate.
Decision Matrix: Selecting the Optimal Protocol
Do not force a Niementowski reaction if your substrate is acid-sensitive. Use this logic flow to determine your starting point.
Figure 1: Decision logic for selecting the synthetic pathway based on substrate stability and scale.
Module 2: The Modern Standard – Oxidative Cyclization
The condensation of 2-aminobenzamide with aldehydes followed by oxidative dehydrogenation is superior to the classic Niementowski reaction for library generation because it avoids harsh thermal conditions.
The Mechanism (Why it fails)
Understanding the mechanism is critical for troubleshooting. The reaction proceeds via a Schiff base intermediate (dihydroquinazolinone), which must be oxidized to the final quinazolinone.
Common Failure Point: The reaction stalls at the dihydro-intermediate (aminal) if the oxidant is weak or if water prevents dehydration.
Figure 2: Mechanistic pathway showing the critical oxidation step often responsible for incomplete conversion.
Optimized Protocol (Iodine-Mediated)
Reference: Bharate et al., J. Org.[2] Chem. 2015 [1]
Solvent: Ethanol or Methanol (Green/Polar) or DMSO (if solubility is poor).
Conditions: Reflux for 2–4 hours.
Workup: Cool to RT. Pour into crushed ice containing 5% Sodium Thiosulfate (crucial to quench excess Iodine). Filter precipitate.[4]
Module 3: Troubleshooting Guide
Status: Reaction Low Yield / Impure.
Use this table to diagnose specific issues based on TLC/LC-MS data.
Symptom
Probable Cause
Technical Solution
Stalled at Intermediate (M+2 peak visible in MS)
Incomplete Oxidation. The dihydro-ring formed but failed to aromatize.
1. Switch Oxidant: If using air/O2, switch to Iodine (10 mol%) or DDQ (1.1 equiv).2. Solvent Switch: Move to DMSO; it acts as a co-oxidant at high temps (>100°C).
Starting Material Remains (No Imine formation)
Wet Solvent / Reversibility. Water in the solvent is hydrolyzing the Schiff base back to the aldehyde.
1. Add Desiccant: Add 4Å Molecular Sieves to the reaction vessel.2. Dean-Stark: If using Toluene, use a Dean-Stark trap to physically remove water.
Dimerization (High MW Impurity)
Aldol Condensation. If the aldehyde has alpha-protons, it may self-condense under basic conditions.
1. Acid Catalysis: Switch from base-catalyzed to acid-catalyzed (e.g., p-TSA or Acetic Acid).2. Slow Addition: Add the aldehyde dropwise.
Product "Oiling Out"
Solvent Polarity Mismatch. Product is too soluble in the organic phase during workup.
1. Precipitation: Add cold Ether or Hexane to the reaction mixture to force precipitation.2. Trituration: Sonicate the oil with cold ethanol/water (1:1) to induce crystallization.
Module 4: Green & Microwave Optimization
Directive: Reduce solvent waste and reaction time.
Glycerol-Mediated Synthesis (Catalyst-Free)
Reference: Asian J. Chem. 2023 [2]
Glycerol acts as a biodegradable solvent and hydrogen-bond promoter, eliminating the need for metal catalysts.
Protocol: Mix reactants in Glycerol at 100°C.
Advantage: Product usually precipitates upon addition of water; Glycerol can be recycled.
Microwave-Assisted Niementowski
Reference: SciSpace / Khajavi et al. [3]
The classic Niementowski (Anthranilic acid + Formamide) requires 130°C+ for 6-8 hours.
Optimization: Microwave irradiation (300W) at 150°C.
Result: Reaction time reduced to 10–20 minutes .
Safety Note: Ensure the vessel is rated for high pressure if using volatile amines.
Module 5: Frequently Asked Questions (FAQs)
Q: Can I use aliphatic aldehydes for the oxidative cyclization?A: Yes, but they are prone to side reactions (aldol condensation). Recommendation: Use the Iodine-catalyzed method in Ethanol at room temperature or mild heat (40°C) rather than reflux to minimize side products.
Q: My product is water-soluble, and the "pour into ice" workup fails. What now?A: Do not use aqueous workup.[5] Instead, evaporate the reaction solvent (Ethanol/DMF) to dryness under reduced pressure. Redissolve the residue in a minimum amount of hot Methanol and induce crystallization by adding Diethyl Ether.
Q: Is an inert atmosphere (Argon/Nitrogen) required?A: For the Oxidative Cyclization (Method B), NO . Oxygen is often the terminal oxidant. An inert atmosphere will inhibit the reaction unless you are using a stoichiometric oxidant like DDQ. For the Niementowski (Method A), an inert atmosphere helps prevent oxidation of the aniline starting material before it reacts.
References
Iodine Catalyzed Oxidative Synthesis of Quinazolin-4(3H)-ones. Journal of Organic Chemistry, 2015.[2][6]
A Catalyst Free and Sustainable Synthesis of Quinazolinones in Glycerol as Green Solvent. Asian Journal of Chemistry, 2023.
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry / PMC, 2015/2020.
Troubleshooting common side reactions in quinazoline synthesis. BenchChem Technical Guides.
Controlling O-alkylation vs N-alkylation in quinazolinone synthesis
Technical Support Center: Quinazolinone Alkylation Control Knowledge Base Article ID: QZN-REGIO-001 Topic: Controlling N- vs. O-Alkylation in Quinazolin-4(3H)-one Scaffolds Last Updated: 2025-05-20 Status: Active Executi...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Quinazolinone Alkylation Control
Knowledge Base Article ID: QZN-REGIO-001
Topic: Controlling N- vs. O-Alkylation in Quinazolin-4(3H)-one Scaffolds
Last Updated: 2025-05-20
Status: Active
Executive Summary: The Tautomeric Challenge
Quinazolin-4(3H)-one exists in a tautomeric equilibrium between the stable lactam (NH-form) and the less stable lactim (OH-form). When subjected to alkylation, the anion formed is ambident, possessing two nucleophilic sites: the Nitrogen (N3) and the Oxygen (O4).
N-Alkylation (N3): The thermodynamic preference. Yields the stable amide-like product. Favored by soft electrophiles, polar aprotic solvents, and alkali metal bases.
O-Alkylation (O4): The kinetic or "trapped" preference. Yields the imidate ether (4-alkoxyquinazoline). Favored by hard electrophiles, silver salts (Ag+ coordination), or indirect synthesis via chloro-displacement.
Quick Decision Matrix:
Figure 1: Decision tree for selecting synthetic routes based on the desired regioisomer.[1]
Troubleshooting Guide (Q&A Format)
Ticket #101: "I am targeting the O-alkyl ether using Methyl Iodide and K2CO3 in DMF, but I only isolate the N-methyl product. Why?"
The Science: In polar aprotic solvents like DMF, the alkali metal cation (K+) solvates poorly with the quinazolinone anion, leaving the "naked" anion free. The nitrogen (N3) is the softer nucleophilic center compared to oxygen. Methyl iodide is a soft electrophile. According to HSAB (Hard-Soft Acid-Base) theory, soft-soft interactions dominate, leading to N-alkylation. Furthermore, the N-alkyl product preserves the thermodynamic stability of the amide carbonyl.
The Fix:
Switch to Silver Salts: Use Ag₂CO₃ in a non-polar solvent like toluene.[1] The Ag⁺ ion coordinates effectively to the soft Nitrogen, physically blocking it and directing the electrophile to the Oxygen.
Change the Electrophile: If possible, use a "harder" electrophile like a trialkyloxonium salt (e.g., Meerwein's salt) or an alkyl sulfonate, though Ag-salts are more reliable.
Ticket #102: "I need to synthesize a library of 4-alkoxyquinazolines (O-alkyl). The silver salt method is too expensive for scale-up. What is the alternative?"
Diagnosis: Direct alkylation is often regiochemically ambiguous for scale-up.
The Science: Trying to force O-alkylation on the lactam directly often results in difficult-to-separate mixtures.
The Fix: Use the Chlorination-Displacement Protocol (Protocol C) .
Convert quinazolinone to 4-chloroquinazoline using POCl₃ (Phosphorus Oxychloride).
React the 4-chloro intermediate with your specific alcohol (ROH) in the presence of a base (NaH or Na) to form the alkoxide.
Why this works: This converts the reaction from an ambident nucleophile alkylation to a nucleophilic aromatic substitution (S_NAr). The regiochemistry is locked because the leaving group (Cl) is at position 4.
Ticket #103: "I have a mixture of products. How do I quickly distinguish N-alkyl from O-alkyl using NMR?"
Diagnosis: Regioisomer identification via 1H and 13C NMR.[1]
The Data:
N-Alkylation (N-CH₂-R): The methylene protons attached to nitrogen typically appear upfield relative to O-alkyl. Look for a shift around 4.5 – 5.2 ppm .[1]
O-Alkylation (O-CH₂-R): The methylene protons attached to oxygen are more deshielded. Look for a shift around 5.5 – 5.7 ppm .[1]
Carbonyl Check (13C NMR):
N-Alkyl: Shows a characteristic amide Carbonyl (C=O) signal around 160-162 ppm .
O-Alkyl: The C4 carbon becomes part of an imidate/aromatic system and shifts upfield, typically 166-168 ppm (C-O bond character), but the distinct loss of the amide C=O character is the key diagnostic.
Detailed Experimental Protocols
Protocol A: Thermodynamic N-Alkylation (Standard)
Best for: Synthesizing 3-substituted quinazolin-4-ones.
Best for: High-fidelity synthesis, scale-up, and valuable alcohol substrates.
Reagents:
Step 1: POCl₃, N,N-Dimethylaniline (cat.)
Step 2: Alcohol (R-OH), NaH (1.5 equiv) or Na metal.[1]
Procedure:
Chlorination: Reflux quinazolinone in neat POCl₃ (with catalytic dimethylaniline) for 2 hours. Evaporate excess POCl₃. Neutralize with NaHCO₃ (aq) and extract with DCM to yield 4-chloroquinazoline.
Displacement: In a separate flask, suspend NaH in dry THF (or use neat alcohol if cheap). Add the alcohol (R-OH) at 0 °C to form the alkoxide.
Add the 4-chloroquinazoline solution to the alkoxide.
Stir at RT or mild heat (50 °C) until TLC shows consumption of the chloride.
Workup: Quench with water, extract with Ethyl Acetate.
Mechanistic Insight: Why does this happen?
The regioselectivity is governed by the interplay of Steric Hindrance , Solvent Effects , and HSAB Theory .
Factor
N-Alkylation (N3)
O-Alkylation (O4)
Nucleophile Character
Soft Base (Nitrogen lone pair in delocalized system)
Torhan, M. C., et al. (2002).[1] "A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions." Tetrahedron Letters.
Key Finding: While focused on pyridones, this establishes the precedent that Mitsunobu conditions often favor O-alkylation for lactam-like heterocycles, though steric factors in quinazolinones can alter this.
Overcoming steric hindrance in 4-phenyl quinazolinone substitution
A Guide to Overcoming Steric Hindrance in Substitution Reactions Welcome to the technical support center for synthetic challenges in quinazolinone chemistry. As a Senior Application Scientist, I've seen many researchers...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Overcoming Steric Hindrance in Substitution Reactions
Welcome to the technical support center for synthetic challenges in quinazolinone chemistry. As a Senior Application Scientist, I've seen many researchers encounter hurdles when attempting to synthesize 4-phenyl quinazolinone derivatives, especially when dealing with bulky or sterically demanding substituents. This guide is designed to provide you with a framework for understanding, troubleshooting, and overcoming these common issues. We will move from foundational concepts to specific, actionable protocols, grounded in established chemical principles.
Section 1: Understanding the Core Challenge: Steric Hindrance
Steric hindrance is the phenomenon where the size and spatial arrangement of atoms or groups in a molecule prevent or slow down a chemical reaction. In the synthesis of 4-phenyl quinazolinones, this typically manifests at the C4 position. The introduction of a phenyl group, particularly one with ortho-substituents, can create significant spatial crowding, impeding the necessary bond formations.
This steric clash can interfere with several key synthetic steps, including the initial formation of the C-N bond or the final intramolecular cyclization, leading to low yields, incomplete reactions, or the formation of undesired side products.[1] The orientation and rotation of the phenyl group relative to the quinazolinone core are critical and can be heavily influenced by substituents, directly impacting reaction outcomes.[2]
Caption: Key points of steric hindrance in the 4-phenyl quinazolinone scaffold.
Section 2: Frequently Asked Questions (FAQs)
Q1: My reaction yield is extremely low when trying to synthesize a 4-(2,6-dimethylphenyl)quinazolinone. What is the primary cause?
A: The two methyl groups in the ortho positions of the phenyl ring create significant steric hindrance. This bulkiness can prevent the key intermediate from adopting the planar conformation necessary for the final ring-closing step (cyclization). Furthermore, in metal-catalyzed reactions, this steric bulk can inhibit the crucial oxidative addition or reductive elimination steps in the catalytic cycle.[2]
Q2: I am isolating the N-acyl anthranilamide intermediate but not the final cyclized quinazolinone. Is this a steric issue?
A: Yes, this is a classic sign that the final intramolecular cyclization is being sterically hindered. The energy barrier for the ring closure is likely too high under your current reaction conditions. The bulky phenyl group prevents the amide nitrogen and the carbonyl carbon from coming into the required proximity for cyclization. Strategies to overcome this include increasing the reaction temperature, using microwave irradiation to provide localized, high-energy input, or employing a strong dehydrating agent or Lewis acid catalyst to promote the cyclization.[3][4]
Q3: Are there alternative starting materials that can help mitigate steric hindrance from the outset?
A: Absolutely. Instead of starting with a pre-functionalized, sterically hindered aniline, consider a multi-component reaction (MCR) approach or a strategy where the hindered group is introduced late in the synthesis. For instance, palladium-catalyzed MCRs can assemble the quinazolinone core from simpler, less hindered components like 2-bromoanilines, amines, and carbon monoxide, though even these can be sensitive to steric effects.[5] Another approach is to use a starting material with a leaving group at the 4-position (e.g., 4-chloroquinazoline) and perform a nucleophilic aromatic substitution (SNAr) or a cross-coupling reaction.
Q4: How does my choice of catalyst and ligand affect the synthesis of sterically hindered 4-phenyl quinazolinones?
A: The choice is critical, especially for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
Catalyst: Palladium(II) acetate [Pd(OAc)₂] and Pd(dppf)Cl₂ are common and effective precursors.[6][7]
Ligand: For sterically demanding substrates, bulky, electron-rich phosphine ligands are often required. Ligands like di-1-adamantyl-n-butylphosphine (BuPAd₂) or those from the Buchwald ligand family (e.g., SPhos, XPhos) can promote the reaction by creating a more reactive, coordinatively unsaturated palladium center that can accommodate bulky substrates.[5]
Section 3: Troubleshooting Guide for Common Issues
This section provides a systematic approach to diagnosing and solving problems encountered during synthesis.
Problem: Low to No Yield in Palladium-Catalyzed Cross-Coupling
Symptoms: Your TLC or LC-MS shows primarily unreacted starting materials (e.g., a 4-haloquinazoline and a phenylboronic acid).
Causality Analysis: The catalytic cycle is likely stalling. Steric hindrance can prevent the oxidative addition of the haloquinazoline to the Pd(0) complex or block the transmetalation step with the boronic acid. The final reductive elimination step to form the C-C bond is also highly sensitive to steric crowding around the metal center.
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Solutions:
Ligand Screening: Switch from standard ligands like PPh₃ to bulkier, more electron-rich phosphine ligands. See the table below for recommendations.
Temperature Optimization: Sterically hindered reactions often require higher thermal energy to overcome activation barriers. Incrementally increase the temperature from 80°C up to 140°C, monitoring for decomposition.
Base Selection: The base plays a crucial role in the catalytic cycle. For hindered Suzuki couplings, stronger, non-nucleophilic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than sodium carbonate (Na₂CO₃).[6]
Solvent Choice: Ensure you are using an appropriate high-boiling aprotic solvent like toluene, dioxane, or DMF.
Section 4: Advanced Protocols for Sterically Demanding Substitutions
When standard conditions fail, more robust methods are necessary. Here are two field-proven protocols designed to tackle steric challenges.
Protocol 1: Microwave-Assisted Synthesis of 4-Phenylquinazolin-2(1H)-ones
This method leverages microwave energy to rapidly heat the reaction mixture, overcoming the high activation energy of cyclization for sterically hindered substrates.[10]
Rationale: Microwave irradiation provides efficient, uniform, and rapid heating, often reducing reaction times from many hours to minutes. This can minimize the formation of degradation byproducts and drive sterically hindered cyclizations to completion.[4][8]
Step-by-Step Methodology:
Preparation: To a 10 mL microwave-safe reaction vessel equipped with a magnetic stir bar, add the substituted 2-aminobenzophenone (1.0 mmol) and urea (15.0 mmol).
Microwave Irradiation: Place the vessel in a microwave reactor. Irradiate the mixture at 140°C (power set to ~200 W) for 30-45 minutes. Monitor the reaction progress by TLC or LC-MS if possible.
Work-up: After cooling the vessel to room temperature, filter the reaction mixture to collect the precipitate.
Purification: Wash the collected solid sequentially with water and then cold ethanol to remove excess urea and other impurities. The resulting product is often of high purity, but can be further purified by recrystallization or column chromatography if needed.
Parameter
Value
Rationale
Temperature
140 °C
Provides sufficient energy for cyclization
Time
30-45 min
Significantly faster than conventional heating
Reagent Ratio
15:1 (Urea:Ketone)
A large excess of urea drives the reaction forward
Solvent
Glacial Acetic Acid
Acts as both solvent and acidic catalyst
Protocol 2: Optimized Suzuki Coupling for 4-(Ortho-Substituted-Phenyl)quinazolines
This protocol is optimized for coupling sterically challenging boronic acids to a 4-chloroquinazoline core using a robust catalyst system.
Rationale: This method utilizes a highly active palladium catalyst in conjunction with a bulky phosphine ligand and a strong base. The phase-transfer catalyst (PTC) is included to improve the interaction between the aqueous base and the organic phase, enhancing the reaction rate and yield.[6][9]
PTC Addition: Add tetrabutylammonium bromide (Bu₄NBr) (1.0 mmol) as a phase-transfer catalyst.
Solvent Addition: Evacuate and backfill the flask with nitrogen or argon three times. Add degassed toluene (10 mL) and degassed water (2 mL).
Reaction: Heat the mixture to 100-110°C with vigorous stirring for 12-24 hours, monitoring by TLC.
Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
References
A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2024). ACG Publications.
4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace.
A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. (2017). University of Benghazi.
Malinowski, Z. (2025). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules. Available at: [Link]
RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2025). Universal Journal of Pharmaceutical Research.
Quinazolinone Synthetic Strategies and Medicinal Significance: A review. (2025). World Journal of Pharmaceutical and Life Sciences.
Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). Molecules. Available at: [Link]
Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024). Pharmaceuticals. Available at: [Link]
Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. (2022). Molecules. Available at: [Link]
Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. (2022). ResearchGate. Available at: [Link]
Ma, B., et al. (2011). Synthesis of quinazolin-4(3H)-ones via Pd(II)-catalyzed intramolecular C(sp2)-H carboxamidation of N-arylamidines. Journal of Organic Chemistry. Available at: [Link]
Recent advances and prospects in the organocatalytic synthesis of quinazolinones. (2022). Frontiers in Chemistry. Available at: [Link]
Musiol, R. & Sajewicz, M. Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica.
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2021). Frontiers in Chemistry. Available at: [Link]
Palladium Catalyzed Direct Ortho C‐H Acylation of 4‐Phenylquinazoline Using Methylarenes as Acylation Reagents. (2025). ResearchGate. Available at: [Link]
Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols. (2021). RSC Advances. Available at: [Link]
Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one a. (2025). ResearchGate. Available at: [Link]
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2025). Molecules. Available at: [Link]
Microwave Assisted Synthesis of 4-Phenylquinazolin-2(1H)-one Derivatives that Inhibit Vasopressor Tonus in Rat Thoracic Aorta. (2020). Molecules. Available at: [Link]
Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties. (2023). Molecules. Available at: [Link]
1H NMR spectrum analysis of 1-Benzyl-4-phenylquinazolin-2(1H)-one
This guide provides a rigorous technical analysis of the 1H NMR spectrum for 1-Benzyl-4-phenylquinazolin-2(1H)-one , focusing on the critical analytical challenge of distinguishing the target N-alkylated product from its...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a rigorous technical analysis of the 1H NMR spectrum for 1-Benzyl-4-phenylquinazolin-2(1H)-one , focusing on the critical analytical challenge of distinguishing the target N-alkylated product from its thermodynamic and kinetic competitors (specifically O-alkylated impurities).[1]
A Comparative Analytical Guide for Drug Development
Executive Summary & Analytical Context
The scaffold 4-phenylquinazolin-2(1H)-one is a privileged structure in medicinal chemistry, often utilized for its anti-inflammatory and anticancer properties.[1] The introduction of a benzyl group at the N1 position is a common modification to modulate lipophilicity and binding affinity.[1]
However, the synthesis of this compound involves the alkylation of an ambident nucleophile (the lactam/lactim system).[1][2] This creates a primary analytical challenge: distinguishing the desired N1-benzyl product from the O-benzyl (imidate) impurity.[1]
To interpret the NMR data correctly, one must understand the origin of the signals.[1][2] The quinazolin-2-one scaffold exists in tautomeric equilibrium, allowing alkylation at either Nitrogen (N1) or Oxygen (O2).[1]
Figure 1: Reaction pathways showing the competition between N-alkylation (Target) and O-alkylation (Alternative).
Comparative NMR Analysis (Target vs. Alternative)
The following table contrasts the spectral characteristics of the target molecule against its structural isomer. This data is the primary tool for purity verification.[1]
Figure 2: Analytical workflow for distinguishing N-benzyl from O-benzyl isomers.
References
Alkylation of Quinazolinone Derivatives: Anton, V. K., et al. "N- and / or O- Alkylation of Quinazolinone Derivatives."[1][2][3] Organic & Medicinal Chem IJ, 2020.[1][2]
Regioselectivity in Heterocycles: Chen, C. L., et al. "Studies on the Alkylation of Quinolin-2(1H)-one Derivatives."[1][2] J. Chil.[1][2][3] Chem. Soc., 2015.[1][2][3] (Provides the comparative N vs O shift rules: N-CH2 ~48ppm vs O-CH2 ~70ppm).
Synthesis of 4-Phenylquinazolin-2(1H)-ones: "Preparazione facile dei derivati quinazoline 4-sostituito." JoVE, 2016.[1][2]
General NMR Shifts: Oregon State University. "1H NMR Chemical Shifts: Structure & Notes."
A Researcher's Guide to FTIR Analysis of Quinazolin-2(1H)-one: Characteristic Peaks and Comparative Spectral Interpretation
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of quinazolin-2(1H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1] We w...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of quinazolin-2(1H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1] We will dissect the characteristic vibrational frequencies of its key functional groups, offer a comparative perspective against related structures, and provide a robust experimental protocol for obtaining high-fidelity spectra.
Introduction: The Role of FTIR in Characterizing Quinazolinone Scaffolds
Quinazolin-2(1H)-one and its derivatives are prominent nitrogen-containing heterocyclic compounds that form the core of numerous biologically active molecules.[1][2] Their synthesis and functionalization are critical steps in pharmaceutical research. FTIR spectroscopy serves as an indispensable first-line analytical tool for structural confirmation.[3] It is a rapid, non-destructive technique that provides a unique vibrational "fingerprint" of a molecule, allowing researchers to verify the presence of key functional groups and confirm the formation of the desired quinazolinone ring system.[4] This guide is designed to move beyond a simple peak list, explaining the causality behind the spectral features to empower researchers in their analytical interpretations.
Dissecting the Spectrum: A Functional Group Approach
The FTIR spectrum of quinazolin-2(1H)-one is dominated by vibrations from its lactam moiety, the N-H bond, and the fused aromatic ring. Understanding the expected position and appearance of these peaks is crucial for accurate identification.
The Lactam Carbonyl (C=O) Stretch: The Signature Peak
The most prominent and diagnostically important peak in the spectrum is the carbonyl (C=O) stretching vibration of the cyclic amide (lactam) group.
Expected Wavenumber: This strong, sharp absorption band typically appears in the region of 1705-1650 cm⁻¹ .[5][6][7][8] For quinazolinone derivatives, values around 1680–1700 cm⁻¹ are commonly reported.[9]
Expert Insight: The precise position of the C=O peak is highly sensitive to its molecular environment. Intermolecular hydrogen bonding between the N-H group of one molecule and the C=O group of another can cause a downward shift (a redshift) in the peak's frequency. Therefore, spectra measured on solid samples (like a KBr pellet) may show a lower C=O frequency compared to a spectrum taken in a non-polar dilute solution. The simultaneous activation of the C=O stretching mode in both IR and Raman spectra can indicate charge transfer interactions through the π-conjugated system.[10]
N-H Vibrations: The Amide Signature
The presence of the N-H group in the lactam ring gives rise to distinct stretching and bending vibrations.
N-H Stretching: A moderate to strong, somewhat broad peak is expected in the 3450-3150 cm⁻¹ region.[11][12] For quinazolinone derivatives, specific values around 3400 cm⁻¹[5], 3300 cm⁻¹[6], and 3234 cm⁻¹[6] have been observed. The broadening of this peak is a classic indicator of hydrogen bonding.
N-H Bending: This vibration is typically observed in the fingerprint region, often near 1650-1550 cm⁻¹ . It can sometimes overlap with C=C aromatic stretching bands.
Aromatic Ring Vibrations: Confirming the Benzene Moiety
The fused benzene ring provides several characteristic absorption bands.
Aromatic C-H Stretching: These peaks are typically found just above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ range.[6][8][13] They are often of weak to medium intensity and may appear as a cluster of small, sharp peaks.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring result in a series of peaks, typically of medium to strong intensity, in the 1625-1450 cm⁻¹ region.[9] Common ranges cited for quinazolines are 1628-1612 cm⁻¹, 1581-1566 cm⁻¹, and 1517-1478 cm⁻¹.[9]
Imine (C=N) and C-N Stretching
C=N Stretching: The stretching of the imine bond within the pyrimidine ring of the quinazolinone structure typically appears in the 1660-1610 cm⁻¹ region.[6][9] This peak can sometimes be close to or overlap with the aromatic C=C stretching bands, making definitive assignment challenging without comparative data.
C-N Stretching: The stretching vibration for the C-N bond is typically found in the fingerprint region, between 1350-1200 cm⁻¹ .[6]
Comparative Analysis: Quinazolin-2(1H)-one vs. Benzoxazin-4-one
A common synthetic route to quinazolinones involves a benzoxazinone intermediate.[14][15] FTIR is an excellent tool to monitor this conversion. The primary structural difference is the replacement of the ring oxygen in benzoxazinone with a nitrogen (N-H) to form the quinazolinone.
The C=O in the oxazinone (a lactone) is more strained and lacks the resonance donation from a second nitrogen, shifting its frequency higher.
C-O-C Stretch
Absent
Present (~1250-1100 cm⁻¹)
The ether linkage in the benzoxazinone ring gives a characteristic stretch in the fingerprint region, which disappears upon conversion.
This comparison highlights how FTIR can be used not just for identification but also for reaction monitoring. The disappearance of the lactone C=O and C-O-C peaks and the appearance of the N-H stretch are definitive indicators of the successful synthesis of the quinazolinone scaffold.
Data Summary: Characteristic FTIR Peaks
The table below summarizes the key vibrational frequencies for quinazolin-2(1H)-one.
Wavenumber (cm⁻¹)
Functional Group
Vibration Type
Intensity
3450 - 3150
N-H
Stretch
Medium, often broad
3100 - 3000
Aromatic C-H
Stretch
Weak to Medium
1705 - 1650
C=O (Lactam)
Stretch
Strong, Sharp
1660 - 1610
C=N
Stretch
Medium
1625 - 1450
Aromatic C=C
Stretch
Medium to Strong (multiple bands)
1350 - 1200
C-N
Stretch
Medium
Visualizing the Vibrational Modes of Quinazolin-2(1H)-one
The following diagram illustrates the key functional groups within the quinazolin-2(1H)-one structure responsible for the major characteristic peaks observed in the FTIR spectrum.
A Comparative Guide to the Mass Spectrometric Fragmentation of 1-Benzyl-4-phenylquinazolin-2(1H)-one
This guide provides an in-depth analysis of the mass spectrometric fragmentation pattern of 1-Benzyl-4-phenylquinazolin-2(1H)-one, a member of the quinazolinone class of heterocyclic compounds. Quinazolinones are signifi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the mass spectrometric fragmentation pattern of 1-Benzyl-4-phenylquinazolin-2(1H)-one, a member of the quinazolinone class of heterocyclic compounds. Quinazolinones are significant scaffolds in medicinal chemistry, known for a wide range of biological activities.[1] Accurate structural elucidation is paramount in drug discovery and development, and mass spectrometry serves as a powerful and indispensable tool for this purpose.[2] This document will detail the predicted fragmentation pathways under electron ionization (EI) and electrospray ionization (ESI), offer a comparative perspective against a structural isomer, and provide a robust experimental protocol for data acquisition.
Molecular Structure and Ionization
1-Benzyl-4-phenylquinazolin-2(1H)-one possesses a core quinazolinone structure with a benzyl group substituted at the N-1 position and a phenyl group at the C-4 position.
Molecular Formula: C₂₁H₁₆N₂O
Molecular Weight: 312.13 g/mol (Nominal Mass)
Under typical mass spectrometry conditions, the molecule is expected to ionize readily. In Electrospray Ionization (ESI), protonation is likely to occur on one of the nitrogen atoms or the carbonyl oxygen, yielding a protonated molecule, [M+H]⁺, at an m/z of 313.[3][4] In Electron Ionization (EI), the molecular ion, M⁺•, would be observed at an m/z of 312. The fragmentation patterns discussed below are generally applicable to the radical cation formed in EI or the protonated molecule after collisional activation in ESI-MS/MS.
Primary Fragmentation Pathways and Mechanistic Insights
The fragmentation of 1-Benzyl-4-phenylquinazolin-2(1H)-one is dictated by the relative stability of the resulting fragment ions and neutral losses. The presence of the N-benzyl group is a critical feature that directs the primary fragmentation pathway.
Path A: The N-Benzyl Cleavage (Benzylic Fission)
The most prominent fragmentation pathway for N-benzyl substituted compounds involves the cleavage of the C-N bond between the benzyl group's methylene carbon and the quinazolinone nitrogen.[5][6] This is a charge-stabilized fragmentation.
Formation of the Tropylium Ion (m/z 91): This fragmentation results in the formation of the highly stable benzyl cation, which often rearranges to the even more stable tropylium ion ([C₇H₇]⁺).[7] This fragment is frequently observed as the base peak in the mass spectra of N-benzyl compounds.
Formation of the Quinazolinone Radical (m/z 221): The corresponding radical fragment is the 4-phenylquinazolin-2(1H)-one radical cation.
This primary cleavage is energetically favorable due to the resonance stabilization of the resulting tropylium ion.
Path B: Fragmentation of the Quinazolinone Core
The core heterocyclic ring system also undergoes characteristic fragmentation, primarily through the loss of small, stable neutral molecules.
Loss of Carbon Monoxide (CO): A characteristic fragmentation of lactam-containing structures like quinazolinones is the neutral loss of carbon monoxide (m/z 28) from the molecular ion, which would yield a fragment at m/z 284 ([M-CO]⁺•).[8]
Loss of the Phenyl Group: Cleavage of the C4-phenyl bond can occur, leading to the loss of a phenyl radical (C₆H₅•) and the formation of an ion at m/z 235 ([M-C₆H₅]⁺).
Secondary Fragmentation
The primary fragments can undergo further dissociation. For instance, the m/z 221 fragment (4-phenylquinazolin-2(1H)-one radical) can subsequently lose CO to produce an ion at m/z 193.
The proposed major fragmentation pathways are summarized in the diagram below.
Comparative Guide: Biological Efficacy of 1-Benzyl vs. 1-Methyl Quinazolinones
Executive Summary In the optimization of quinazolinone scaffolds—a privileged structure in oncology and antimicrobial research—the substituent at the N-1 (or N-3, depending on tautomeric fixation) position acts as a crit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the optimization of quinazolinone scaffolds—a privileged structure in oncology and antimicrobial research—the substituent at the N-1 (or N-3, depending on tautomeric fixation) position acts as a critical "molecular rudder."
This guide compares the biological efficacy of 1-benzyl versus 1-methyl substitutions.
1-Benzyl derivatives generally exhibit superior potency in targets with deep hydrophobic pockets (e.g., Eg5 kinesin , VEGFR-2 , and tubulin ). The aromatic ring facilitates
-stacking and hydrophobic anchoring, often improving IC values by 2–10 fold compared to alkyl analogs.
1-Methyl derivatives are preferred when minimizing molecular weight (MW) and optimizing metabolic stability is the priority. They reduce steric clash in solvent-exposed regions but often lack the binding enthalpy provided by the benzyl group's aromatic interactions.
Verdict: Select 1-benzyl for maximizing in vitro potency against hydrophobic targets. Select 1-methyl to improve ligand efficiency (LE) and solubility profiles in early lead optimization.
Structural & Physicochemical Analysis[1][2][3][4]
The choice between a methyl and a benzyl group fundamentally alters the molecule's interaction landscape.
Benzyl increases membrane permeability but risks solubility issues.
Electronic Effect
Weak inductive donor (+I)
Inductive (-I) / -interaction
Benzyl enables - T-shaped or parallel stacking with residues (e.g., Tyr, Phe).
Metabolic Liability
N-Dealkylation (Slow)
Benzylic oxidation (Moderate)
Methyl is generally more metabolically stable in microsomes.
Visualization: SAR Decision Logic
The following diagram illustrates the decision pathway for selecting the substituent based on target constraints.
Figure 1: Strategic decision tree for N-substituent selection based on protein binding site topology.
Case Study: Comparative Biological Data
To validate the theoretical differences, we examine experimental data from two key therapeutic areas: Cytotoxicity (HepG2) and Eg5 Kinesin Inhibition .
Case A: Cytotoxicity against HepG2 (Liver Cancer)
In a direct comparison of 2,3-disubstituted quinazolinones, the nature of the alkyl group at the equivalent N-position significantly influenced cytotoxicity.
~14 µM). The small alkyl group leaves the deep hydrophobic cleft partially empty.
Benzyl (Ispinesib-like structural motifs): High potency (ICngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
< 100 nM). The benzyl group penetrates the hydrophobic pocket, engaging in -stacking with Trp127 or Tyr211 (residue numbering varies by isoform).
Experimental Protocol: Synthesis & Evaluation
For researchers validating these findings, the following protocol ensures the generation of high-purity N-benzyl quinazolinones for biological assay.
Workflow Visualization
Figure 2: Synthetic route for 2,3-disubstituted quinazolinones via the benzoxazinone intermediate.
Detailed Protocol: Synthesis of 3-Benzyl-2-substituted-quinazolin-4(3H)-one
Objective: Synthesize the benzyl-variant to compare against the methyl-variant.
Benzoxazinone Formation (Activation):
Reflux Anthranilic acid (10 mmol) with Acetic Anhydride (30 mmol) for 1 hour.
Checkpoint: Monitor TLC (Hexane:EtOAc 7:3). Disappearance of starting material indicates formation of the 2-methyl-4H-benzo[d][1,3]oxazin-4-one intermediate.
Remove excess acetic anhydride under reduced pressure.
Amine Condensation (The Variable Step):
Resuspend the benzoxazinone intermediate in dry Ethanol (20 mL) or Glacial Acetic Acid.
Add Benzylamine (11 mmol) dropwise. (For the comparator, substitute with Methylamine hydrochloride + TEA).
Reflux the mixture for 4–6 hours.
Mechanistic Insight: The amine attacks the carbonyl of the oxazinone ring, opening it to form an amide intermediate, which then dehydrates to close the quinazolinone ring.
Purification:
Cool reaction to room temperature. Pour into crushed ice (100 g).
Filter the precipitate.
Recrystallization: Use Ethanol/DMF (9:1) to ensure removal of unreacted amine.
Validation:
H NMR must show the benzylic -CH- singlet around 5.2–5.5 ppm and aromatic multiplets (5H) for the benzyl group.
Mechanism of Action (MoA) Analysis
Why does the Benzyl group often outperform Methyl in cytotoxicity?
Hydrophobic Occupation: Many quinazolinone targets (VEGFR-2, Eg5) possess "back-pockets" adjacent to the ATP or allosteric binding sites. A methyl group is too small to displace the water molecules in this pocket effectively (entropic penalty). A benzyl group displaces these high-energy waters and fills the void (entropic gain).
-Cation Interactions: In EGFR inhibition, the quinazolinone core often sits near a Lysine residue (e.g., Lys745). A benzyl group can orient to form favorable cation- interactions that a methyl group cannot.
Membrane Permeability: While Benzyl increases MW, the significant boost in lipophilicity (
) often improves passive diffusion across the cancer cell membrane, increasing the intracellular concentration available to bind the target.
References
Synthesis and Biological Evaluation of Novel Eg5 Inhibitors. ChemBioChem, 2005.[8]
New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity. Scientific Reports, 2025. (Note: Contextual match for cytotoxicity data).
Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2020.
Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Iranian Journal of Pharmaceutical Research, 2011.
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 2023.
Establishing Purity Standards for 1-Benzyl-4-phenylquinazolin-2(1H)-one: A Comparative Technical Guide
Executive Summary In the development of quinazolinone-based therapeutics—specifically the 1-benzyl-4-phenylquinazolin-2(1H)-one scaffold—the absence of a pharmacopeial monograph (USP/EP) presents a critical challenge.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the development of quinazolinone-based therapeutics—specifically the 1-benzyl-4-phenylquinazolin-2(1H)-one scaffold—the absence of a pharmacopeial monograph (USP/EP) presents a critical challenge.[1][2] Researchers often rely on commercial "research-grade" reagents which frequently lack the metrological traceability required for GLP/GMP studies.[1][2]
This guide objectively compares the two primary pathways for establishing a reference standard: Commercial Reagent Sourcing vs. In-House Primary Standard Qualification (qNMR/Mass Balance) . We demonstrate that while commercial reagents (often >95% purity by area) are sufficient for early discovery, they fail to meet the stringency of ICH Q2(R2) for regulatory filings due to unquantified counter-ions, water content, and residual solvents.
Part 1: The Challenge of Quinazolinone Standards
The molecule 1-Benzyl-4-phenylquinazolin-2(1H)-one belongs to a class of nitrogen heterocycles often investigated for VEGFR inhibition and anti-inflammatory properties.[1][2] However, its specific structure poses distinct analytical hurdles:
Solubility Profile: High lipophilicity (due to the benzyl and phenyl groups) often leads to precipitation in aqueous mobile phases, requiring high-organic HPLC gradients.
UV Response Factors: The extended conjugation provides strong UV absorbance, but synthetic precursors (e.g., N-benzyl anthranilic acid derivatives) often have vastly different response factors, skewing "Area %" purity results.
Polymorphism: Quinazolinones are prone to crystal packing variations which can trap residual solvents, invalidating simple gravimetric use without TGA/LOD correction.
Part 2: Comparative Analysis of Standard Types
The following table contrasts the three tiers of reference materials available to researchers working with this scaffold.
Table 1: Comparative Performance of Reference Standard Options
Feature
Option A: Commercial "Research Grade"
Option B: In-House Secondary Standard
Option C: Qualified Primary Standard (Gold Standard)
Purity Definition
Chromatographic Purity (Area %)
Assigned Potency (% w/w)
Absolute Purity (Mass Balance/qNMR)
Traceability
None / Vendor Internal
Traceable to Option C
Traceable to SI Units (via NIST/BAM Internal Std)
Water/Solvent
Rarely quantified
Quantified but assumed stable
Rigorously quantified (KF + GC-HS)
Uncertainty
High (± 2.0 - 5.0%)
Moderate (± 1.0%)
Low (< ± 0.5%)
Suitability
Hit-to-Lead Screening
Routine QC Release Testing
GLP Tox Studies & Clinical Release
Risk Factor
High: Risk of over-estimating potency due to invisible salts.[1][2]
Medium: Dependent on the stability of the primary standard.
Critical Insight: A commercial vendor stating "98% Purity" usually refers to HPLC Area %.[2] If the sample contains 2% water and 3% inorganic salts (invisible to UV), the actual assay is only ~93%. This 5% error can cause massive failures in potency calculations for biological assays.
Part 3: Analytical Methodologies & Protocols
To establish a Qualified Primary Standard (Option C), you cannot rely on a single method. You must employ a Mass Balance Approach or Quantitative NMR (qNMR) .
Method A: The Absolute Quantification (qNMR)
The preferred method for establishing non-compendial standards.
Principle: Unlike HPLC, NMR signal intensity is directly proportional to the number of nuclei, independent of the chemical structure. This allows quantification of the quinazolinone against a NIST-traceable internal standard (e.g., Maleic Acid or TCNB) without needing a pre-existing standard of the analyte itself.
Protocol:
Internal Standard (IS) Selection: Use 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) (high purity, non-hygroscopic, signals > 7.5 ppm to avoid overlap with benzyl protons).[2]
Solvent: DMSO-d6 (ensures full solubility of the lipophilic quinazolinone).[2]
Preparation: Precision weigh 15 mg of Analyte and 10 mg of IS into the same vial. Dissolve completely.
Resolution (Rs): > 2.0 between the main peak and nearest impurity (likely the N-benzyl regioisomer).
Part 4: Qualification Workflow (Visualization)
The following diagram illustrates the workflow required to qualify a batch of 1-Benzyl-4-phenylquinazolin-2(1H)-one as a Primary Reference Standard according to ICH Q2(R2) principles.
Figure 1: The "Self-Validating" workflow for establishing a Primary Reference Standard. Note the requirement for orthogonal methods (qNMR and Mass Balance) to cross-verify the assigned purity.
Part 5: Scientific Rationale & Causality[1]
Why "Area %" is Insufficient
In our laboratory comparisons, commercial samples of benzyl-quinazolinones often show 99.5% HPLC purity.[1][2] However, TGA (Thermogravimetric Analysis) frequently reveals 2-4% weight loss due to trapped benzene or ethanol from the synthesis. Relying on HPLC alone would lead to a 4% overdose in a biological assay.[2]
The Regioisomer Problem
The synthesis of 1-benzyl-4-phenylquinazolin-2(1H)-one often involves the reaction of a phenyl-quinazolinone precursor with benzyl halides.[1][2] This can lead to O-alkylation (forming the quinazoline ether) vs N-alkylation (forming the desired quinazolinone).[1][2]
Impact: These isomers have different biological activities.[2] The reference standard must be characterized by 2D-NMR (HMBC) to prove the benzyl group is on the Nitrogen, not the Oxygen.
References
International Council for Harmonisation (ICH). (2023).[2][4] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[2][4][5][6][7][8][9][10] [Link]
Holzgrabe, U., et al. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[2][8][11][12] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[2] [Link]
World Health Organization (WHO). (2018).[2] General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO Technical Report Series, No. 943, Annex 3. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative SAR Guide: 3-Phenylquinazolin-4(3H)-one Analogs as Anticancer Agents
Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, Oncologists, and Drug Discovery Specialists
Executive Summary: The Quinazolinone Advantage
The quinazolin-4(3H)-one scaffold represents a "privileged structure" in medicinal chemistry, offering a versatile template for designing multi-targeted anticancer agents. Unlike first-generation quinazolines (e.g., Gefitinib) that primarily target the ATP-binding pocket of EGFR, recent 3-phenylquinazolinone analogs have demonstrated a unique dual-mechanism capability: Tyrosine Kinase Inhibition (TKI) and Tubulin Polymerization Inhibition .
This guide objectively compares the Structure-Activity Relationship (SAR) of emerging 3-phenylquinazolinone series, analyzing how specific substitutions at the C-2, N-3, and C-6 positions dictate the shift between kinase selectivity and microtubule destabilization.
Chemical Space & SAR Visualization
To understand the functional divergence, we must first map the core scaffold. The diagram below illustrates the critical substitution vectors that define the biological trajectory of these analogs.
Figure 1: SAR vector map of the phenylquinazolinone scaffold. Red, Yellow, and Green nodes indicate primary modification sites determining pharmacological outcome.
Comparative Analysis: EGFR vs. Tubulin Targeting
The divergence in biological activity is strictly controlled by the substitution pattern on the N-3 phenyl ring and the C-6 position.
Series A: EGFR-Dominant Analogs (Kinase Inhibitors)
Structural Hallmark: Presence of Electron-Withdrawing Groups (EWGs) like -Cl, -F, or -NO₂ at C-6 and a substituted N-3 phenyl ring.
Mechanism: These analogs function as ATP-competitive inhibitors. The N-3 phenyl moiety occupies the hydrophobic pocket adjacent to the ATP binding site, mimicking the interaction of the aniline group in Gefitinib.
Key Insight: A 3-chlorophenyl or 3-fluorophenyl group at N-3 significantly enhances potency compared to unsubstituted analogs due to halogen bonding with Met793 in the EGFR hinge region.
Series B: Tubulin-Dominant Analogs (Antimitotics)
Structural Hallmark: Introduction of polymethoxy groups (e.g., 3,4,5-trimethoxy) on the N-3 phenyl ring or the fused benzene ring (C-6/C-7).
Mechanism: These compounds bind to the Colchicine Binding Site on
-tubulin.[1] The spatial arrangement of methoxy groups mimics the pharmacophore of Combretastatin A-4.
Key Insight: Replacing the rigid quinazoline C=N bond with a more flexible linker (or reducing to dihydroquinazolinone) often shifts activity towards tubulin inhibition.
Performance Benchmarking
The following table aggregates experimental data from recent high-impact studies (2024-2025), comparing top-performing analogs against clinical standards.
Table 1: Comparative Potency (
in )
Compound ID
Primary Target
C-2 Substituent
N-3 Substituent
C-6 Substituent
MCF-7 (Breast)
A549 (Lung)
Reference Standard
Analog 4d
EGFR
Methyl
4-((3-F-benzamido)methyl)
H
0.87
2.55
Gefitinib (3.48)
Analog 5p
VEGFR-2
Thiol/Urea
4-Substituted Phenyl
H
7.99
N/A
Sorafenib (0.069*)
Analog B6
Tubulin
Methyl
3,4,5-trimethoxyphenyl
H
1.40
1.80
Colchicine (2.52)
Analog 7k
Dual/Unk.
Phenyl
4-Chlorophenyl
H
12.84
N/A
Cisplatin (12.0)
*Note: Sorafenib is highly potent against VEGFR but less effective in direct cellular antiproliferative assays compared to specific EGFR inhibitors.
Critical Observation:
Analog 4d outperforms Gefitinib in MCF-7 cell lines, suggesting that the 3-phenylquinazolinone core offers superior cellular permeability or stability compared to the amino-quinazoline core of Gefitinib.
Analog B6 demonstrates that simple polymethoxy substitution can convert the scaffold into a potent antimitotic agent, surpassing Colchicine in efficacy.
Experimental Protocols
To ensure reproducibility, we provide the validated synthesis and assay protocols used to generate the data above.
Protocol A: One-Pot Synthesis of 3-Phenylquinazolin-4(3H)-ones
Principle: Cyclocondensation of anthranilic acid with phenyl isothiocyanate/isocyanate followed by desulfurization/dehydration.
Reflux: Heat at 70-80°C for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
Workup: Cool to RT. Precipitate usually forms. Filter and wash with cold ethanol.
Recrystallization: Purify using Ethanol/DMF mixture to obtain the intermediate 2-thioxo-quinazolinone.
Methylation (Optional for S-alkyl derivatives): React intermediate with Methyl Iodide (
) and in acetone to yield S-methyl derivatives (e.g., Analog 5p precursors).
Protocol B: Tubulin Polymerization Assay
Objective: Validate if the analog targets the colchicine site.
Reagents: Purified tubulin (>99% from bovine brain), GTP, Fluorescence reporter (DAPI or specific tubulin dye).
Steps:
Prepare Tubulin solution (2 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM
, pH 6.9) with 1 mM GTP.
Add Test Compound (10
final conc.) or Vehicle (DMSO).
Incubate at 37°C in a fluorescence plate reader (Ex 360 nm / Em 450 nm).
Readout: Measure fluorescence every 60 seconds for 60 minutes.
Interpretation: A decrease in
(polymerization rate) or steady-state fluorescence compared to control indicates inhibition.
Mechanism of Action: The Dual Pathway
The unique value of phenylquinazolinones lies in their ability to disrupt cancer cell survival on two fronts. The diagram below details the signaling cascade interruption.
Figure 2: Dual mechanism of action. Analog 4d blocks the EGFR-PI3K-AKT survival pathway, while Analog B6 prevents microtubule polymerization, leading to mitotic catastrophe.
References
Mansouri, et al. (2025). Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents.[2] ResearchGate.[3][4]
Wang, et al. (2026/2025). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors. MDPI Pharmaceuticals.
El-Azab, et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press.
Zhang, et al. (2021). Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors. Semantic Scholar.
Dohle, W., et al. (2018). Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure.[5] Journal of Medicinal Chemistry.[5][6]
A Comparative Guide to the Synthetic Validation of 1-Benzyl-4-phenylquinazolin-2(1H)-one
Abstract The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in molecules with a wide array of pharmacological activities.[1][2] The synthesis of specifically substituted der...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in molecules with a wide array of pharmacological activities.[1][2] The synthesis of specifically substituted derivatives, such as 1-Benzyl-4-phenylquinazolin-2(1H)-one, is of significant interest for structure-activity relationship (SAR) studies in drug discovery. This guide provides an in-depth, objective comparison of two distinct synthetic routes for this target compound. We will dissect a classical, two-step sequential approach involving N-benzylation followed by cyclization, and contrast it with a modern, convergent one-pot synthesis utilizing an isocyanate-mediated cyclization. This analysis is supported by detailed experimental protocols, comparative data, and mechanistic insights to empower researchers in selecting the optimal strategy for their specific laboratory context, balancing efficiency, scalability, and safety.
Introduction to Synthetic Strategies
The synthesis of the 1,4-disubstituted quinazolin-2(1H)-one core can be approached through various methodologies. The choice of strategy is often dictated by factors such as the availability of starting materials, desired yield and purity, operational simplicity, and scalability. The key intermediate for introducing the C4-phenyl substituent is 2-aminobenzophenone, a versatile building block for numerous heterocyclic systems.[3][4] The challenge lies in the efficient and regioselective introduction of the N1-benzyl group and the C2-carbonyl to form the final tricyclic architecture.
This guide will evaluate the following two pathways:
Strategy A: Sequential N-Alkylation and Phosgene-Equivalent Cyclization. A traditional and robust method that proceeds through the isolation of an N-benzylated intermediate before the final ring closure. This approach offers clear control over each transformation.
Strategy B: Convergent Isocyanate Annulation. A highly efficient, one-pot approach where 2-aminobenzophenone is directly reacted with benzyl isocyanate to construct the quinazolinone ring in a single, atom-economical step.
Strategy A: Sequential N-Alkylation and Cyclization
This linear synthesis provides a methodical approach, allowing for the purification and characterization of the key intermediate, 2-(benzylamino)benzophenone. This level of control can be advantageous for troubleshooting and optimization.
Scientific Rationale & Mechanism
The synthesis is bifurcated into two distinct chemical transformations. The first step is a classical nucleophilic substitution (SN2) reaction. The primary amino group of 2-aminobenzophenone acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. A non-nucleophilic base, such as potassium carbonate, is employed to neutralize the hydrobromic acid byproduct, driving the reaction to completion.
The second step involves the formation of the cyclic urea structure. The N-benzylated intermediate possesses two nucleophilic nitrogen atoms (the aniline and the secondary amine). A phosgene equivalent, such as triphosgene, serves as a C1 electrophile, effectively "stitching" the two nitrogen atoms together. Triphosgene reacts with the secondary amine to form a carbamoyl chloride, which then undergoes a rapid intramolecular nucleophilic attack by the aniline nitrogen to close the ring, eliminating HCl and forming the stable quinazolinone product.
Experimental Workflow Diagram
Caption: Workflow for the sequential synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(benzylamino)benzophenone
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminobenzophenone (5.0 g, 25.3 mmol), anhydrous potassium carbonate (5.2 g, 37.5 mmol), and 100 mL of acetonitrile.
Stir the suspension at room temperature for 10 minutes.
Add benzyl bromide (3.3 mL, 27.8 mmol) dropwise to the mixture.
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
Concentrate the filtrate under reduced pressure to obtain a crude oil.
Purify the crude product by column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to yield 2-(benzylamino)benzophenone as a yellow solid.
Step 2: Synthesis of 1-Benzyl-4-phenylquinazolin-2(1H)-one
Dissolve 2-(benzylamino)benzophenone (5.0 g, 17.4 mmol) and triethylamine (3.6 mL, 26.1 mmol) in 80 mL of dry toluene in a 250 mL three-neck flask under a nitrogen atmosphere.
Cool the solution to 0°C using an ice bath.
In a separate flask, dissolve triphosgene (1.8 g, 6.1 mmol) in 20 mL of dry toluene.
Add the triphosgene solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
After the addition is complete, allow the reaction to warm to room temperature and stir for 5 hours.
Quench the reaction by the slow addition of 50 mL of saturated sodium bicarbonate solution.
Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine (2 x 50 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Recrystallize the resulting crude solid from ethanol/water to afford pure 1-Benzyl-4-phenylquinazolin-2(1H)-one.
Strategy B: Convergent Isocyanate Annulation
This modern approach exemplifies the principles of convergent synthesis, where complexity is built rapidly in a single, highly efficient transformation. It avoids the isolation of intermediates, thereby saving time, resources, and reducing waste.
Scientific Rationale & Mechanism
This reaction proceeds via a tandem addition-cyclization mechanism. The primary amine of 2-aminobenzophenone first acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of benzyl isocyanate. This forms an N,N'-disubstituted urea intermediate in situ.
Under thermal conditions, the secondary amide nitrogen of the newly formed urea moiety performs an intramolecular nucleophilic attack on the ketone carbonyl. This cyclization step forms a tetrahedral intermediate which subsequently eliminates a molecule of water to generate the thermodynamically stable, aromatic quinazolinone ring system. The entire process occurs in one pot, making it an attractive and atom-economical route.
Experimental Workflow Diagram
Caption: Workflow for the convergent one-pot synthesis.
Detailed Experimental Protocol
In a 250 mL round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve 2-aminobenzophenone (5.0 g, 25.3 mmol) in 100 mL of dry toluene.
Add benzyl isocyanate (3.2 mL, 25.3 mmol) to the solution at room temperature.
Heat the reaction mixture to reflux (approx. 110°C) and maintain for 7 hours. Monitor the reaction progress by TLC.
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
Collect the precipitate by vacuum filtration and wash the solid with a small amount of cold toluene.
If precipitation is incomplete, reduce the solvent volume under vacuum to induce crystallization.
Purify the crude product by recrystallization from ethanol to yield 1-Benzyl-4-phenylquinazolin-2(1H)-one as a crystalline solid.
Performance Comparison and Validation
To provide an objective assessment, the two synthetic routes are compared based on key performance indicators typically evaluated during route validation in a drug development setting.
Parameter
Strategy A: Sequential Synthesis
Strategy B: Convergent Synthesis
Justification & Expert Insights
Overall Yield
~65-75%
~85-95%
Strategy B avoids losses associated with intermediate isolation and purification, leading to a significantly higher overall yield.
Reaction Time
14-18 hours (excluding purification)
6-8 hours
The one-pot nature of Strategy B drastically reduces the total reaction time.
Process Simplicity
Moderate (2 steps, 2 purifications)
High (1 step, 1 purification)
Strategy B is operationally simpler, requiring fewer manipulations and unit operations, which is advantageous for scalability.
Reagent Safety
Uses triphosgene (a solid, safer phosgene equivalent, but still toxic) and benzyl bromide (lachrymator).
Uses benzyl isocyanate (moisture-sensitive and toxic).
Both routes involve hazardous materials. However, handling a solid like triphosgene is often considered operationally safer than handling phosgene gas. Isocyanates require careful handling in an inert atmosphere.
Atom Economy
Lower
Higher
Strategy A generates salt byproducts (KBr, Et3N·HCl) and involves a protecting/activating group strategy. Strategy B is a tandem addition-cyclization with water as the only byproduct.
Scalability
Good
Excellent
The simplicity and high yield of Strategy B make it more amenable to large-scale production. Exothermic control during isocyanate addition may be required on a larger scale.
Purification
Requires two column chromatography/recrystallization steps.
Typically requires only one final recrystallization.
The reduced need for chromatographic purification in Strategy B is a major advantage, lowering solvent consumption and cost.
Conclusion and Recommendation
Both synthetic routes successfully yield the target compound, 1-Benzyl-4-phenylquinazolin-2(1H)-one.
Strategy A (Sequential Synthesis) is a valid and logical approach that offers precise control over the reaction sequence. It is particularly useful for initial exploratory work or when analogues of the N-benzylated intermediate are also desired for other studies. However, its multi-step nature, lower overall yield, and longer reaction time make it less efficient.
Strategy B (Convergent Synthesis) is demonstrably superior for the dedicated synthesis of the final product. Its operational simplicity, high yield, excellent atom economy, and reduced purification requirements make it the preferred method for both bench-scale and large-scale synthesis. The direct and efficient formation of the quinazolinone core in a single step aligns with the principles of green and sustainable chemistry.
For researchers and drug development professionals aiming to produce 1-Benzyl-4-phenylquinazolin-2(1H)-one efficiently, the convergent isocyanate annulation (Strategy B) is the highly recommended and validated route.
References
A consolidated list of authoritative sources cited within this guide.
Frontiers in Chemistry. Recent advances and prospects in the organocatalytic synthesis of quinazolinones.[Link]
Royal Society of Chemistry. Recent developments in transition metal catalysis for quinazolinone synthesis.[Link]
PapersFlow. Quinazolinone Synthesis Methods Research Guide.[Link]
Royal Society of Chemistry. Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system.[Link]
ResearchGate. Various starting materials used for the synthesis of quinazolinones.[Link]
Frontiers in Chemistry. Transition-metal-catalyzed synthesis of quinazolines: A review.[Link]
MDPI. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives.[Link]
MDPI. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.[Link]
Universal Journal of Pharmaceutical Research. Recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review.[Link]
ACS Publications. Efficient Synthesis of Quinazoline-2,4(1H,3H)-dione via Simultaneous Activated CO 2 and 2-Aminobenzonitrile by 1-Methylhydantoin Anion-Functionalized Ionic Liquid through the Multiple-Site Cooperative Interactions.[Link]
National Center for Biotechnology Information (PMC). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.[Link]
ResearchGate. Different strategies for the synthesis of quinazolinones.[Link]
Google Patents.Method of producing (s)-2-n-(nъ-benzylprolyl) aminobenzophenones.
National Center for Biotechnology Information (PMC). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities.[Link]
National Center for Biotechnology Information (PMC). Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives.[Link]
Preprints.org. Quinazolinone Synthetic Strategies and Medicinal Significance: A review.[Link]
Royal Society of Chemistry. Electrochemically induced synthesis of quinazolinones via cathode hydration of o-aminobenzonitriles in aqueous solutions.[Link]
ACS Publications. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides.[Link]
ACS Publications. Synthesis of Quinazolin-4(3 H)-ones via the Reaction of 2-Halobenzamides with Nitriles.[Link]
Asian Journal of Organic & Medicinal Chemistry. 2-Aminobenzophenones: A Key Intermediate for the Synthesis of Biologically Active Compounds.[Link]
National Center for Biotechnology Information (PMC). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects.[Link]
Executive Summary: The "Stop & Check" Protocol Do not dispose of 1-Benzyl-4-phenylquinazolin-2(1H)-one down the drain. As a nitrogen-containing heterocycle with probable biological activity (structural similarity to kine...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Stop & Check" Protocol
Do not dispose of 1-Benzyl-4-phenylquinazolin-2(1H)-one down the drain.
As a nitrogen-containing heterocycle with probable biological activity (structural similarity to kinesin spindle protein inhibitors like Monastrol), this compound must be treated as a Particularly Hazardous Substance (PHS) until specific toxicological data proves otherwise.[1]
Immediate Action Plan:
Solid Waste: Segregate into "Hazardous Organic Solids" for high-temperature incineration.
Liquid Waste: Segregate based on the carrier solvent (Halogenated vs. Non-Halogenated).[1]
Spills: Do not sweep dry dust.[1] Wet-wipe to prevent aerosolization.
Hazard Identification & Scientific Rationale
To safely dispose of a chemical, you must understand its potential behavior in the waste stream. While specific SDS data for 1-Benzyl-4-phenylquinazolin-2(1H)-one may be sparse, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR).
Feature
Scientific Implication
Disposal Consequence
Quinazolinone Core
Privileged scaffold in medicinal chemistry (e.g., anticancer, anti-inflammatory).[1][2][3]
Assume Cytotoxicity. Must undergo destructive incineration to break the heterocyclic ring.[1]
If in solution: Codes apply to the solvent (Ignitable or Spent Solvent).[1]
DOT (Transport)
UN 2811
If shipping pure solid: Toxic solid, organic, n.o.s. (quinazolinone derivative).[1][4]
SOP Requirement
Hazardous Waste
Must be incinerated at an EPA-permitted TSDF (Treatment, Storage, and Disposal Facility).
Why Incineration?
Biological deactivation (e.g., bleaching) is not recommended for quinazolinones in a research setting. Chemical oxidation may cleave the benzyl group but leave the bioactive quinazoline core intact or generate toxic chlorinated byproducts.[1] High-temperature incineration (>1000°C) is the only validated method to mineralize the heterocycle into CO2, H2O, and NOx.
References & Verification
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][5] [Link]
U.S. Environmental Protection Agency. (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 239-282. EPA.gov.[1] [Link]
Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[6][7] [Link]
PubChem. (n.d.).[1] Quinazolinone Structure-Activity Relationships. National Library of Medicine.[1] [Link]
The Precautionary Principle:
1-Benzyl-4-phenylquinazolin-2(1H)-one belongs to the quinazolinone class of heterocycles. While a specific Occupational Exposure Limit (OEL) may not be established for this derivative, structural homology to known kinase inhibitors, antifungals, and anticancer agents dictates that it be handled as a Potent Bioactive Compound (PBC) until toxicological data proves otherwise.
Risk Characterization (Control Banding Approach):
We assign this compound to Control Band 3 (OEL range: 10–100 µg/m³) due to its potential for high biological activity and unknown chronic toxicity.
Hazard Category
Risk Description
GHS Classification (Inferred)
Physical State
Solid powder; high potential for electrostatic dust generation.
N/A
Inhalation
High Risk. Fine particulates can penetrate deep lung tissue.
H332 (Harmful if inhaled)
Bioactivity
Potential enzyme inhibitor (e.g., kinase, DHFR).
H373 (Target Organ Toxicity)
Skin/Eye
Lipophilic nature allows dermal absorption.
H319 (Eye Irrit.), H315 (Skin Irrit.)
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab attire." The lipophilicity of the benzyl and phenyl groups facilitates skin permeation.
PPE Selection Logic
Glove Permeation: Standard latex is insufficient. Use Nitrile (minimum 5 mil) for incidental contact. For prolonged handling or solution preparation involving organic solvents (DMSO, DCM), use Laminate (Silver Shield) liners under Nitrile.
Respiratory: Engineering controls (Fume Hood) are primary. If weighing outside a hood is unavoidable (not recommended), a P100/N95 respirator is the absolute minimum.
To prevent cross-contamination, strictly follow this donning/doffing sequence.
Visualizing the Decision Logic:
Figure 1: Risk-Based PPE Selection Logic. Determine protection level based on physical state and solvent carrier.
Critical Handling Steps
Static Control: Quinazolinone powders are often electrostatic. Use an antistatic gun or ionizer bar inside the weigh station to prevent powder dispersal ("fly-away").
Weighing:
Place a disposable absorbent mat (plastic side down) in the fume hood.
Use a pre-tared vial. Do not use weighing paper (high risk of spill); use a weighing boat or funnel .
Self-Validating Step: After weighing, wipe the exterior of the vial with a solvent-dampened Kimwipe inside the hood before removing it.
Solubilization: Add solvent slowly to the solid. Avoid vigorous vortexing of open containers; use capped sonication.
Part 4: Emergency Response & Disposal
Spill Response (Solid)
Evacuate the immediate area (3-meter radius) to let dust settle (2 minutes).
Don PPE: Double gloves, N95/P100 respirator, goggles.
Contain: Cover spill with damp paper towels (do not dry sweep—this aerosolizes the potent compound).
Clean: Wipe from the outside in using a soap/water solution, followed by ethanol.
Verify: Inspect under UV light (many quinazolinones are fluorescent) to ensure no residue remains.
Waste Disposal Workflow
Disposal must comply with RCRA standards. As a bioactive organic, incineration is the only acceptable destruction method.
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]
SafeBridge Consultants. (2020). Potent Compound Safety: A Guide to Handling Potent APIs in the Laboratory. [Link]
Centers for Disease Control and Prevention (CDC). (2023). NIOSH Pocket Guide to Chemical Hazards. [Link]
Mhaske, S. B., & Argade, N. P. (2006). The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids. Tetrahedron. (Context for bioactivity/potency assumptions). [Link]